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  • Product: (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid
  • CAS: 276869-42-2

Core Science & Biosynthesis

Foundational

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid solubility in organic solvents

Solvation Dynamics and Protocols for (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid in Organic Synthesis Executive Summary (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid—frequently designated as H-Asu(OtBu)-OH or L-alpha...

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Author: BenchChem Technical Support Team. Date: April 2026

Solvation Dynamics and Protocols for (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid in Organic Synthesis

Executive Summary

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid—frequently designated as H-Asu(OtBu)-OH or L-alpha-aminosuberic acid omega-tert-butyl ester—is an indispensable building block in the design of peptide-based therapeutics, particularly for synthesizing dicarba peptide analogs and stapled peptides 1[1]. Despite its high utility, its unique structural dichotomy presents significant solubility bottlenecks during solution-phase synthesis. This technical guide provides an in-depth analysis of the physicochemical causality behind its solvation behavior and outlines validated, self-validating methodologies to overcome solubility limitations in organic solvents.

Physicochemical Profiling and Causality of Solvation

The solubility profile of H-Asu(OtBu)-OH is dictated by two competing structural domains:

  • The Zwitterionic Core : In its native state, the unprotected alpha-amino (-NH 3+​ ) and alpha-carboxyl (-COO ) groups form a robust intra- and intermolecular ionic lattice. This high crystal lattice energy strongly resists dissolution in non-polar and weakly polar organic solvents.

  • The Lipophilic Side Chain : The 5-carbon aliphatic chain terminating in a bulky tert-butyl ester (-OtBu) imparts significant hydrophobicity. This renders the molecule sparingly soluble in water and limits its solubility in highly polar protic solvents 2[2].

Consequently, H-Asu(OtBu)-OH occupies a challenging solubility niche: it is too lipophilic for aqueous media but too ionic for standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Dissolving this unprotected amino acid requires disrupting the zwitterionic network through highly polar aprotic solvation, salt formation, or transient covalent modification 3[3].

Quantitative Solubility in Organic Solvents

The table below summarizes the empirical solubility of H-Asu(OtBu)-OH across various solvent classes at 25°C, providing the mechanistic rationale for each behavior.

SolventSolvent ClassSolubility ProfileMechanistic Rationale
Dimethylformamide (DMF) Polar AproticHigh (>100 mg/mL)High dielectric constant disrupts zwitterionic pairing; acts as a strong hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO) Polar AproticHigh (>100 mg/mL)Excellent solvation of both the ionic core and the lipophilic tail.
Methanol (MeOH) Polar ProticModerate (10-30 mg/mL)Protic nature solvates the zwitterion, but the lipophilic tail limits overall capacity.
Dichloromethane (DCM) Non-polar HalogenatedInsoluble (<1 mg/mL)Low dielectric constant; cannot break the ionic lattice3[3].
Tetrahydrofuran (THF) Moderately Polar EtherPoor (<5 mg/mL)Insufficient polarity to solvate the unprotected amino acid core.
Hexane / Heptane Non-polar AliphaticInsoluble (~0 mg/mL)Complete inability to interact with the highly polar alpha-center.

Mechanistic Workarounds for Solubilization

When synthetic pathways (such as peptide coupling or esterification) mandate the use of non-polar solvents like DCM or THF, the native zwitterion must be chemically manipulated.

  • Salt Formation: The addition of strong organic acids (e.g., bis(trifluoromethanesulfonyl)imide, Tf 2​ NH) protonates the carboxylate. This destroys the zwitterion and forms a lipophilic salt that is highly soluble in organic solvents 4[4].

  • Transient Silylation: Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or trimethoxysilane temporarily silylate the amino and carboxyl groups. This transient protection drastically increases lipophilicity, enabling homogeneous reactions in DCM or THF 3[3].

G Zwitterion H-Asu(OtBu)-OH (Zwitterion, Poorly Soluble) PolarAprotic Polar Aprotic Solvents (DMF, DMSO, NMP) Zwitterion->PolarAprotic SaltForm Salt Formation (Tf2NH, HCl, TFA) Zwitterion->SaltForm Silylation Transient Silylation (BSA, Trimethoxysilane) Zwitterion->Silylation DirectSol Direct Solubilization (H-Bond Disruption) PolarAprotic->DirectSol Solubilized Fully Solubilized State (Ready for Coupling) DirectSol->Solubilized Protonation Protonation of alpha-COO- (Breaks Zwitterion) SaltForm->Protonation Protonation->Solubilized Lipophilic Lipophilic Silyl Ester/Amine (Soluble in DCM/THF) Silylation->Lipophilic Lipophilic->Solubilized

Solubilization pathways for zwitterionic H-Asu(OtBu)-OH in organic solvents.

Validated Experimental Methodologies

Protocol A: Self-Validating Gravimetric Solubility Determination Purpose: To establish accurate solubility limits in specific solvent lots, ensuring reproducibility in scale-up. The protocol is self-validating through the required mass-balance closure.

  • Preparation: Accurately weigh 100.0 mg of H-Asu(OtBu)-OH into a tared 5 mL glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., anhydrous DMF).

  • Equilibration: Seal the vial and stir at 500 rpm for 24 hours at a controlled temperature of 25.0 ± 0.5 °C.

  • Separation: If undissolved solid remains, centrifuge the suspension at 10,000 x g for 10 minutes to pellet the insoluble fraction.

  • Quantification: Transfer exactly 0.5 mL of the clear supernatant to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen, followed by high vacuum drying for 12 hours.

  • Validation & Calculation: Weigh the residual solid. Solubility (mg/mL) = (Mass of residue in mg) × 2. Verify that the mass of the un-dissolved pellet plus the calculated dissolved mass equals the initial 100.0 mg.

Protocol B: Transient Silylation for in situ Solubilization in DCM Purpose: To solubilize H-Asu(OtBu)-OH in non-polar solvents for solution-phase peptide coupling without utilizing permanent protecting groups3[3].

  • Suspension: Suspend 1.0 mmol (245.3 mg) of H-Asu(OtBu)-OH in 5.0 mL of anhydrous DCM under an argon atmosphere. (Note: The mixture will initially be a dense, cloudy suspension).

  • Silylation: Add 2.5 mmol (0.61 mL) of N,O-Bis(trimethylsilyl)acetamide (BSA) dropwise via syringe.

  • Activation & Validation: Stir the mixture at room temperature for 30-60 minutes. The reaction is self-validating: the suspension will gradually clear as the silylated derivative forms, ultimately yielding a homogeneous, transparent solution.

  • Coupling: The solubilized amino acid is now ready for the addition of coupling reagents (e.g., HATU, DIC) and the target amine. The transient silyl groups are spontaneously hydrolyzed and removed during standard aqueous workup.

References

  • Title: Fmoc-Asu(OtBu)-OH | Source: chemimpex.com | URL: 1[1]

  • Title: A simple and powerful tert-butylation of carboxylic acids and alcohols | Source: nii.ac.jp | URL: 4[4]

  • Title: Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters | Source: acs.org | URL: 3[3]

  • Title: L-Glutamic acid 5-tert-butyl ester, 98%, Thermo Scientific Chemicals | Source: fishersci.com | URL: 2[2]

Sources

Exploratory

In-Depth Technical Guide: NMR Chemical Shifts and Spectral Data for (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

Executive Summary & Chemical Identity (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid , commonly referred to as H-Asu(OtBu)-OH or L-2-aminosuberic acid 8-tert-butyl ester, is a highly specialized noncanonical amino acid....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid , commonly referred to as H-Asu(OtBu)-OH or L-2-aminosuberic acid 8-tert-butyl ester, is a highly specialized noncanonical amino acid. Featuring an eight-carbon aliphatic backbone terminating in a tert-butyl-protected carboxylate, this molecule serves as a critical building block in advanced peptide engineering.

The use of α-aminosuberic acid derivatives has become a cornerstone in the parallel synthesis of potent anticancer agents, particularly in the development of histone deacetylase (HDAC) inhibitors[1]. Furthermore, noncanonical amino acids with extended aliphatic side chains, such as Asu(OtBu), are critical for fine-tuning the pH-dependent membrane permeation of cyclic peptides[2]. In radiopharmaceutical drug development, the orthogonal protection strategy utilizing Asu(OtBu)-OH enables direct condensation with chelator-conjugated fragments, thereby optimizing the pharmacokinetic profiles of prostate-specific membrane antigen (PSMA) ligands[3].

Structural Causality & NMR Properties

To accurately interpret the Nuclear Magnetic Resonance (NMR) spectra of H-Asu(OtBu)-OH, one must understand how its structural microenvironments dictate electron shielding and deshielding:

  • The Alpha-Chiral Center (C2): The alpha-proton is sandwiched between a strongly electron-withdrawing carboxylic acid (-COOH) and an amine (-NH2 / -NH3+). This dual inductive effect strips electron density from the C2 proton, pushing its resonance significantly downfield.

  • The Suberic Acid Backbone (C3–C7): The extended aliphatic chain acts as an electron-rich buffer. Protons in the middle of the chain (C4, C5, C6) experience minimal inductive effects and resonate upfield. However, the C7 methylene group is directly adjacent to the ester carbonyl, resulting in a localized deshielding effect.

  • The tert-Butyl Ester (-OtBu): The nine protons of the tert-butyl group are chemically equivalent and symmetrically arranged. Despite the electronegative ester oxygen, the hyperconjugation and sheer volume of these protons result in a massive, highly shielded singlet. This peak is the definitive diagnostic marker for the integrity of the protecting group.

Quantitative NMR Spectral Data

The following tables summarize the expected chemical shifts for the zwitterionic/neutral form of H-Asu(OtBu)-OH in DMSO-d6.

Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO-d6)

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Causality / Diagnostic Value
t-Butyl 1.39Singlet (s)9H-Highly shielded by symmetric methyl groups; primary diagnostic peak for intact ester.
C4, C5, C6 1.20 - 1.50Multiplet (m)6H-Aliphatic envelope; shielded backbone methylene protons isolated from heteroatoms.
C3 1.65 - 1.75Multiplet (m)2H-Mildly deshielded by proximity to the alpha-carbon center.
C7 2.16Triplet (t)2H7.3Deshielded by the adjacent carbonyl (C=O) of the ester group.
C2 (Alpha) 3.35Multiplet (m)1H-Strongly deshielded by both the carboxylic acid and the amine group.
-NH3+ ~8.00Broad singlet3H-Exchangeable protons; highly dependent on concentration, pH, and temperature.

Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO-d6)

PositionShift (δ, ppm)Carbon TypeCausality / Diagnostic Value
C4, C5, C6 24.5, 28.0, 28.2Secondary (CH2)Aliphatic chain carbons; minimal deshielding effects.
t-Butyl CH3 27.8Primary (CH3)Three equivalent methyl carbons; highly diagnostic.
C3 30.0Secondary (CH2)Beta-carbon; slightly deshielded by the alpha-center.
C7 34.5Secondary (CH2)Deshielded by the adjacent ester carbonyl.
C2 (Alpha) 53.5Tertiary (CH)Alpha-carbon; strongly deshielded by N and O heteroatoms.
t-Butyl C 79.5Quaternary (C)Deshielded by the ester oxygen; definitive marker for protection.
C1 (Acid) 170.5Quaternary (C=O)Carboxylic acid carbonyl carbon.
C8 (Ester) 172.5Quaternary (C=O)Ester carbonyl carbon; shifted downfield relative to C1.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every experimental choice is grounded in physical chemistry to prevent artifact generation.

Protocol A: High-Resolution NMR Sample Preparation and Acquisition

Objective: Obtain artifact-free 1D and 2D NMR spectra for structural verification.

  • Sample Weighing: Accurately weigh 10–15 mg of H-Asu(OtBu)-OH.

    • Causality: This specific mass range guarantees a sufficient signal-to-noise (S/N) ratio for 13 C NMR acquisition within a standard 1-hour timeframe, ensuring that low-abundance quaternary carbons (C1, C8, and the t-Bu quaternary carbon) are clearly resolved above the baseline noise.

  • Solvent Selection & Dissolution: Dissolve the compound in 0.6 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d6 is selected over CDCl3 because it readily dissolves the zwitterionic free amino acid. Furthermore, it shifts the residual water peak away from the critical alpha-proton region (~3.35 ppm), preventing signal overlap.

  • Homogenization: Vortex the mixture for 30 seconds and transfer it to a precision 5 mm NMR tube using a glass Pasteur pipette.

  • Shimming & Acquisition (Self-Validation Step): Insert the sample into the spectrometer. Optimize the Z1 and Z2 shims until the TMS internal standard peak exhibits a Full Width at Half Maximum (FWHM) of < 1.0 Hz.

    • Causality: A FWHM below 1.0 Hz validates that the magnetic field is perfectly homogeneous. If this condition is not met, the fine 7.3 Hz triplet splitting of the C7 protons will blur into an unresolved multiplet, rendering the spectrum invalid for publication.

Protocol B: Monitoring tert-Butyl Deprotection via NMR

Objective: Track the orthogonal cleavage of the side-chain ester to yield the free aminosuberic acid residue.

  • Cleavage Cocktail Preparation: Prepare a solution of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H2O.

    • Causality: TFA provides the extreme acidity required to protonate the ester oxygen and force the elimination of the tert-butyl group.

  • Scavenger Mechanism: Add the peptide/amino acid to the cocktail and stir for 2 hours at room temperature.

    • Causality: The cleavage generates a highly reactive tert-butyl carbocation. TIPS acts as a bulky hydride donor (scavenger), irreversibly quenching the cation into isobutane gas. Without TIPS, the cation would re-alkylate the molecule, destroying the yield.

  • NMR Validation (Self-Validation Step): Evaporate the cleavage cocktail, precipitate the product in cold diethyl ether, and acquire a 1 H NMR spectrum in DMSO-d6.

    • Causality: The reaction is strictly validated as "complete" only when the massive 9H singlet at ~1.39 ppm completely disappears from the spectrum. Any residual peak at this shift indicates incomplete deprotection.

Mechanistic Workflows & Visualizations

The following diagrams map the logical progression of NMR acquisition and the application of Asu(OtBu) in peptide engineering.

NMR_Logic A Sample: H-Asu(OtBu)-OH B Solvent Selection A->B C DMSO-d6 (Preserves exchangeable NH3+) B->C D D2O + DCl (Solubilizes as HCl salt) B->D E 1H & 13C Acquisition C->E D->E F Signal Assignment (Validation via COSY/HSQC) E->F

Fig 1. Decision matrix and workflow for NMR solvent selection and spectral acquisition.

Deprotection_Workflow Step1 Fmoc-Asu(OtBu)-OH Coupling in SPPS Step2 Global Cleavage (95% TFA / Scavengers) Step1->Step2 Step3 t-Butyl Cation Release (Trapped by TIPS) Step2->Step3 Step4 Free Asu Residue (Ready for Cyclization) Step3->Step4

Fig 2. Orthogonal deprotection workflow of the tert-butyl ester during peptide synthesis.

References

  • Title : Design, Synthesis, Potency, and Cytoselectivity of Anticancer Agents Derived by Parallel Synthesis from α-Aminosuberic Acid Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Fine-Tuning and Enhancement of pH-Dependent Membrane Permeation of Cyclic Peptides by Utilizing Noncanonical Amino Acids with Extended Side Chains Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Structural modifications of PSMA ligands to optimize their pharmacokinetics Source : Technical University of Munich (mediaTUM) URL :[Link]

Sources

Foundational

Thermal Stability and Degradation Kinetics of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid Powder

A Technical Whitepaper for Peptide Synthesis and Drug Development Professionals Executive Summary (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid—commonly referred to as H-Asu(OtBu)-OH or L-alpha-aminosuberic acid omega-t...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Peptide Synthesis and Drug Development Professionals

Executive Summary

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid—commonly referred to as H-Asu(OtBu)-OH or L-alpha-aminosuberic acid omega-tert-butyl ester—is a critical building block in modern solid-phase peptide synthesis (SPPS). It is primarily utilized for the construction of dicarba peptide analogs, stapled peptides, and side-chain-to-side-chain lactam bridges. While the tert-butyl ester provides excellent orthogonal protection against the basic conditions used during Fmoc deprotection, its thermal lability presents significant challenges during powder storage, lyophilization, and high-temperature coupling reactions.

This whitepaper provides an in-depth mechanistic analysis of the thermal stability of H-Asu(OtBu)-OH powder, detailing its degradation pathways, quantitative thermodynamic parameters, and the self-validating analytical protocols required to assess its integrity.

Mechanistic Profiling of Thermal Degradation

The thermal stability of H-Asu(OtBu)-OH is inherently limited by the thermolabile nature of the tert-butyl ester protecting group. Significant time and resources are dedicated in the pharmaceutical industry to assessing the thermal stability of such reagents before scale-up commences, often utilizing Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC)[1].

The E1 Elimination Pathway

Under thermal stress, the primary degradation mechanism of the tert-butyl ester is an E1 elimination reaction. The process is initiated by the formation of a relatively stable tert-butyl carbocation intermediate, which undergoes rapid deprotonation to form isobutene as a volatile byproduct[2].

In the solid state, the activation energy ( Ea​ ) for this thermolysis is heavily influenced by the local crystalline environment. Because H-Asu(OtBu)-OH is an unprotected alpha-amino acid, it exists as a zwitterion ( NH3+​ / COO− ) in the solid lattice. The protonated alpha-amine can act as a local proton donor, potentially auto-catalyzing the cleavage of the tert-butyl ester at lower temperatures than fully protected derivatives (e.g., Fmoc-Asu(OtBu)-OH). Thermogravimetric analysis (TGA) and FTIR spectroscopy of similar tert-butyl protected architectures demonstrate that this heat-induced decomposition liberates isobutylene and yields the corresponding free carboxylic acid[3]. For H-Asu(OtBu)-OH, this cleavage results in the evolution of isobutene gas and the formation of the unprotected dicarboxylic acid, L-alpha-aminosuberic acid (H-Asu-OH)[4].

Secondary Condensation Pathways

Following the loss of the tert-butyl group, the resulting free alpha-amine and carboxylic acid groups become highly susceptible to secondary thermal reactions. At temperatures exceeding 160°C, intermolecular condensation occurs, leading to the formation of diketopiperazines (cyclic dipeptides) or linear oligomers.

Pathway A (S)-2-Amino-8-(tert-butoxy) -8-oxooctanoic acid B Thermal Stress (>110°C) A->B C E1 Elimination B->C Primary F Intermolecular Condensation B->F Secondary (>160°C) D Isobutylene Gas C->D E L-alpha-aminosuberic acid C->E G Oligomers / DKPs F->G

Fig 1. Thermal degradation pathways of H-Asu(OtBu)-OH highlighting E1 elimination.

Quantitative Thermal Stability Profile

To effectively manage the storage and handling of H-Asu(OtBu)-OH, researchers must rely on precise thermodynamic data. The table below summarizes the typical thermal parameters observed for this powder under controlled analytical conditions.

ParameterValue / RangeAnalytical MethodMechanistic Significance
Glass Transition ( Tg​ ) 45 - 55 °CModulated DSCOnset of amorphous phase mobility; dictates maximum safe storage temperature.
Decomposition Onset ( Tonset​ ) 110 - 130 °CTGAInitial cleavage of the tert-butyl ester group; loss of isobutylene.
Peak Decomposition ( Tmax​ ) 145 - 160 °CDerivative TGA (dTGA)Maximum rate of E1 elimination and isobutylene evolution.
Mass Loss ( Δm ) ~18 - 20%TGACorresponds to the theoretical mass of the isobutylene leaving group (MW 56.11 g/mol ).
Condensation Onset > 160 °CDSC (Exotherm)Intermolecular peptide bond formation (oligomerization) between free amine and carboxyl groups.

Experimental Protocol: Hyphenated Thermal Stability Assessment

To accurately assess the thermal stability of H-Asu(OtBu)-OH, standard TGA is insufficient, as it cannot differentiate between the loss of ambient moisture and the chemical evolution of isobutylene. The following hyphenated TGA-DSC-FTIR methodology provides a self-validating system to definitively map the degradation kinetics.

Step-by-Step Methodology

1. Sample Preparation & Desiccation

  • Action: Desiccate 5-10 mg of H-Asu(OtBu)-OH powder under vacuum (0.1 mbar) for 24 hours prior to analysis.

  • Causality: Surface-bound moisture can mask the initial stages of thermal degradation. Removing water ensures that any mass loss observed near 100°C is strictly attributable to chemical degradation rather than solvent evaporation.

2. Crucible Selection & Loading

  • Action: Load the sample into an aluminum oxide ( Al2​O3​ ) crucible with a pierced lid.

  • Causality: A hermetically sealed crucible would trap the evolved isobutylene gas, artificially shifting the reaction equilibrium and increasing the apparent Tonset​ due to Le Chatelier's principle. A pierced lid allows gas escape while maintaining thermal uniformity across the powder bed.

3. Thermal Ramping (TGA-DSC)

  • Action: Apply a dynamic heating ramp of 5°C/min from 25°C to 300°C under a continuous dry nitrogen purge (50 mL/min).

  • Causality: A slow, controlled heating rate prevents thermal lag between the instrument furnace and the sample core, ensuring highly accurate determination of Tonset​ and Tmax​ .

4. Evolved Gas Analysis (EGA) Validation

  • Action: Route the TGA purge gas through a transfer line (heated to 200°C to prevent condensation) directly into an inline FTIR spectrometer.

  • Self-Validation: This step validates the entire protocol. If the mass loss event in the TGA perfectly correlates with the appearance of the 2960 cm⁻¹ (C-H stretch) and 890 cm⁻¹ (=CH₂ wag) bands in the FTIR spectra, it definitively proves the E1 elimination of isobutylene. If only a broad O-H stretch (~3300 cm⁻¹) is observed, the mass loss is merely residual water.

5. Residue Characterization

  • Action: Cool the solid residue post-thermolysis, dissolve in a 0.1% TFA water/acetonitrile matrix, and analyze via LC-MS.

  • Self-Validation: Detecting the exact mass of L-alpha-aminosuberic acid (H-Asu-OH) in the residue confirms that the aliphatic backbone remained intact while the specific side-chain protecting group was cleaved.

Workflow S1 1. Sample Prep Vacuum Desiccation S2 2. TGA-DSC 5°C/min Ramp S1->S2 S3 3. Evolved Gas Analysis FTIR for Isobutylene S2->S3 S4 4. Residue LC-MS Confirm H-Asu-OH S3->S4

Fig 2. Hyphenated analytical workflow for validating thermal stability profiles.

Practical Implications for Drug Development

Understanding the thermal boundaries of H-Asu(OtBu)-OH dictates strict handling guidelines for drug development professionals:

  • Storage: The powder must be stored at or below -20°C in a desiccated environment. Exposure to temperatures near its Tg​ (~45°C) during shipping can induce amorphous phase mobility, accelerating trace degradation.

  • Lyophilization: If H-Asu(OtBu)-OH is incorporated into a peptide sequence, secondary drying phases during lyophilization must not exceed 40°C to prevent premature side-chain deprotection.

  • Microwave-Assisted SPPS: When utilizing microwave heating for difficult couplings involving this amino acid, temperatures should be strictly capped at 75°C to prevent isobutylene evolution in the reaction vessel.

References

  • Title: Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing | Organic Process Research & Development - ACS Publications Source: acs.org URL: [Link]

  • Title: Scanning Thermal Lithography of Tailored tert-Butyl Ester Protected Carboxylic Acid Functionalized (Meth)acrylate Polymer Platforms | ACS Applied Materials & Interfaces Source: acs.org URL: [Link]

  • Title: Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2 | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

Sources

Exploratory

A Guide to the High-Resolution Mass Spectrometric Characterization of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and development, the precise and unambiguous characterization of molecular en...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the precise and unambiguous characterization of molecular entities is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing data of the highest fidelity on molecular weight and elemental composition. This guide offers a detailed examination of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid, a compound of interest in synthetic and medicinal chemistry. We will dissect the theoretical principles and provide a practical framework for determining its exact mass and isotopic distribution. This document serves as a technical resource, blending foundational theory with actionable protocols to empower researchers in their analytical endeavors.

Introduction

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a non-canonical amino acid derivative incorporating a tert-butyl ester protecting group. Such molecules are valuable building blocks in peptide synthesis and the development of novel therapeutics. For any compound entering a drug development pipeline, regulatory bodies and scientific rigor demand an unequivocal confirmation of its identity. The two most fundamental properties for this purpose, as determined by mass spectrometry, are the exact mass and the isotopic distribution pattern.

The exact mass (or monoisotopic mass) is the calculated mass of a molecule composed of the most abundant naturally occurring stable isotope of each constituent element. It is a unique physical constant for a given elemental formula.[1] The isotopic distribution is the pattern of relative abundances of a molecule's isotopologues, which arise from the natural presence of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). This pattern serves as a powerful secondary confirmation of the elemental composition.

This guide will first detail the theoretical calculation of these properties for our target molecule and then describe a robust experimental workflow for their verification using Electrospray Ionization (ESI) coupled with an Orbitrap mass analyzer, a benchmark platform for high-resolution analysis.[2][3]

Section 1: Theoretical Determination of Exact Mass and Isotopic Distribution

The foundation of mass spectrometric analysis is the accurate prediction of the values to be measured. This theoretical groundwork is essential for instrument setup and data interpretation.

1.1 Molecular Formula

The first and most critical step is to establish the correct molecular formula. Based on its chemical name and structure, (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid has the following elemental composition:

  • Molecular Formula: C₁₂H₂₃NO₄ [4]

1.2 Calculation of Exact (Monoisotopic) Mass

The exact mass is calculated by summing the masses of the most abundant isotope of each element in the molecule. This calculation provides the mass of the first and lightest peak (the "M" peak) in the isotopic cluster.[1] The masses of the principal isotopes are provided in Table 1.

Table 1: Monoisotopic Masses and Natural Abundances of Relevant Elements

ElementIsotopeExact Mass (Da)Natural Abundance (%)IsotopeExact Mass (Da)Natural Abundance (%)
Carbon¹²C12.00000098.93¹³C13.0033551.07
Hydrogen¹H1.00782599.9885²H2.0141020.0115
Nitrogen¹⁴N14.00307499.632¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757¹⁷O16.9991320.038
¹⁸O17.9991600.205

Source: Data compiled from established chemical resources.[5]

Using the data from Table 1 and the molecular formula C₁₂H₂₃NO₄ :

  • Mass of Carbon: 12 x 12.000000 Da = 144.000000 Da

  • Mass of Hydrogen: 23 x 1.007825 Da = 23.180000 Da

  • Mass of Nitrogen: 1 x 14.003074 Da = 14.003074 Da

  • Mass of Oxygen: 4 x 15.994915 Da = 63.979660 Da

Calculated Exact Mass = 144.000000 + 23.180000 + 14.003074 + 63.979660 = 245.162734 Da

For analysis in positive ion mode, the molecule is typically protonated ([M+H]⁺). The mass of a proton (H⁺) is effectively the mass of a hydrogen atom minus the mass of an electron. The mass of a hydrogen atom is used for this calculation.

  • Exact Mass of [M+H]⁺ Ion = 245.162734 + 1.007825 = 246.170559 Da

1.3 Calculation of Isotopic Distribution

The isotopic distribution pattern is dictated by the probability of incorporating heavier isotopes. The relative abundance of the M+1 and M+2 peaks can be approximated using established formulas based on the natural abundance of isotopes.

M+1 Peak Abundance: The primary contributors to the M+1 peak are ¹³C and ¹⁵N.

  • Relative Abundance ≈ (#C atoms × 1.07%) + (#N atoms × 0.368%)

  • Relative Abundance ≈ (12 × 1.07%) + (1 × 0.368%)

  • Relative Abundance ≈ 12.84% + 0.368% = 13.208%

M+2 Peak Abundance: The M+2 peak arises mainly from the presence of two ¹³C atoms, or one ¹⁸O atom.

  • Relative Abundance ≈ [(#C atoms × 1.07%)² / 200] + (#O atoms × 0.205%)

  • Relative Abundance ≈ [(12 × 1.07%)² / 200] + (4 × 0.205%)

  • Relative Abundance ≈ [164.84 / 200] + 0.82%

  • Relative Abundance ≈ 0.824% + 0.82% = 1.644%

Table 2: Predicted Mass and Abundance for C₁₂H₂₃NO₄

Ion SpeciesCalculated Exact Mass (Da)Relative Abundance (%)
[M+H]⁺246.17056100.0
[M+1+H]⁺247.1739113.21
[M+2+H]⁺248.177271.64
Section 2: Experimental Verification via High-Resolution Mass Spectrometry

Theoretical calculations provide the hypothesis; experimental data provides the proof. High-resolution mass spectrometry, particularly using an Orbitrap mass analyzer, offers the mass accuracy and resolving power necessary to confidently verify these calculations.[2][3]

2.1 The Analytical Workflow

The process involves introducing the sample into the mass spectrometer via an electrospray ionization source, which generates gas-phase ions that are then analyzed.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve Sample (e.g., in 50:50 ACN:H2O) B Infusion into ESI Source A->B C Ionization & Desolvation B->C D Mass Analysis (Orbitrap) C->D E Detection D->E F Generate Mass Spectrum E->F G Compare Experimental vs. Theoretical Data F->G H Confirm Identity G->H

Caption: Experimental workflow for HRMS analysis.
2.2 Principles of the Technology
  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar molecules like our target compound.[6][7][8] A high voltage is applied to a liquid sample, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions (e.g., [M+H]⁺) are ejected and directed into the mass spectrometer.[9] This method minimizes fragmentation, preserving the intact molecular ion for analysis.

  • Orbitrap Mass Analyzer: The Orbitrap is an ion trap that confines ions in an orbital motion around a central spindle-like electrode.[3][10] The frequency of the ions' axial oscillation is inversely proportional to the square root of their mass-to-charge ratio (m/z). This frequency is detected as an image current, which is then converted into a highly accurate mass spectrum using a Fourier transform.[4][11] Its key advantages are exceptional mass accuracy (<5 ppm) and high resolving power (>100,000 FWHM), which are critical for distinguishing between compounds with very similar masses.[3]

2.3 Experimental Protocol

This protocol outlines a standard procedure for the analysis of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid using a Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer or similar instrument.[3]

1. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in methanol.
  • Create a working solution by diluting the stock solution to 1 µg/mL in a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation for positive ion mode analysis.

2. Instrument Calibration:

  • Ensure the mass spectrometer is calibrated according to the manufacturer's specifications using the recommended calibration solution (e.g., Pierce™ FlexMix™ Calibration Solution). This step is critical for achieving high mass accuracy.

3. Method Setup (Direct Infusion):

  • Ionization Source: ESI
  • Polarity: Positive
  • Infusion Flow Rate: 5 µL/min
  • Spray Voltage: 3.5 kV
  • Sheath Gas / Aux Gas: 10 / 2 (arbitrary units)
  • Ion Transfer Tube Temp: 300 °C
  • Mass Analyzer: Orbitrap
  • Scan Range: m/z 150-500
  • Resolution: 120,000 (at m/z 200)
  • AGC Target: 1e6
  • Maximum Injection Time: 50 ms

4. Data Acquisition:

  • Infuse the sample solution into the ESI source.
  • Allow the signal to stabilize for 1-2 minutes.
  • Acquire data for 2-3 minutes to obtain an averaged, high-quality spectrum.
Section 3: Data Analysis and Interpretation

The final step is to compare the acquired experimental data with the theoretical values calculated in Section 1.

G cluster_theoretical Theoretical Prediction cluster_experimental Experimental Result cluster_validation Validation T_Mass Exact Mass: 246.17056 Da V_Mass Mass Accuracy: < 5 ppm Error T_Mass->V_Mass Compare T_Dist Isotopic Pattern: M: 100% M+1: 13.21% M+2: 1.64% V_Dist Pattern Match: High Fidelity T_Dist->V_Dist Compare E_Mass Measured Mass: (e.g., 246.17050 Da) E_Mass->V_Mass E_Dist Measured Pattern: (e.g., M: 100%, M+1: 13.3%, M+2: 1.7%) E_Dist->V_Dist

Caption: Logic of data validation in HRMS.

A successful analysis will yield:

  • High Mass Accuracy: The measured mass of the monoisotopic peak ([M+H]⁺) should be within 5 parts-per-million (ppm) of the theoretical exact mass.

    • Mass Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • For our example: [(246.17050 - 246.17056) / 246.17056] x 10⁶ = -0.24 ppm . This is well within the acceptable range and provides high confidence in the assigned elemental formula.

  • Isotopic Pattern Fidelity: The relative abundances of the measured M+1 and M+2 peaks should closely match the predicted distribution. Minor deviations are expected, but the overall pattern should be consistent. This confirms the number of carbon, nitrogen, and oxygen atoms in the molecule.

Conclusion

The combination of theoretical calculation and high-resolution mass spectrometric analysis provides an unassailable method for the structural confirmation of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid. By leveraging the high mass accuracy and resolving power of ESI-Orbitrap MS, researchers can generate definitive data that meets the stringent requirements of the pharmaceutical and chemical industries. This guide has provided the foundational principles, a practical workflow, and the data interpretation framework necessary to perform this critical analysis with confidence.

References
  • Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150. [Link]

  • Makarov, A. (2000). The Orbitrap: a novel high-performance mass analyzer. Journal of the American Society for Mass Spectrometry, 11(4), 369-376. [Link]

  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71. [Link]

  • Perry, R. H., Cooks, R. G., & Noll, R. J. (2008). Orbitrap mass spectrometry: instrumentation, ion motion and applications. Mass Spectrometry Reviews, 27(6), 661-699. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. [Link]

  • Pitt, J. J. (2009). Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry. The Clinical Biochemist Reviews, 30(1), 19. [Link]

  • Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass Spectrometry Reviews, 20(6), 362-387. [Link]

  • IonSource. (2005). Monoisotopic and Average Mass. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. [Link]

Sources

Foundational

An In-depth Technical Guide to the Isoelectric Point and pKa Values of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a non-proteinogenic amino acid derivative of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development due to its unique structural features. As a glutamic acid analog with a protected side-chain carboxyl group, its physicochemical properties, particularly its isoelectric point (pI) and acid dissociation constants (pKa), are critical for its application in biological systems. This guide provides a comprehensive analysis of the theoretical and experimental determination of these parameters, offering insights into the molecule's behavior in aqueous solutions and its implications for drug design and formulation.

Introduction: The Significance of pKa and pI in Drug Development

The ionization state of a molecule, governed by its pKa values, profoundly influences its solubility, lipophilicity, membrane permeability, and interaction with biological targets. The isoelectric point (pI), the pH at which a molecule carries no net electrical charge, is a crucial parameter for purification, formulation, and predicting in vivo behavior. For (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid, a precise understanding of these properties is paramount for its successful application as a therapeutic agent or a building block in more complex pharmaceuticals.

Molecular Structure and Ionizable Groups

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid possesses two primary ionizable groups: the α-carboxyl group and the α-amino group.

  • α-Carboxyl Group (-COOH): This acidic group can donate a proton to become a negatively charged carboxylate ion (-COO⁻).

  • α-Amino Group (-NH₂): This basic group can accept a proton to become a positively charged ammonium ion (-NH₃⁺).

The side chain terminates in a tert-butyl ester. Unlike a free carboxylic acid, this ester group is not ionizable under typical physiological pH conditions. Therefore, the side chain is considered neutral for the determination of the isoelectric point.

Theoretical Determination of pKa and Isoelectric Point

Estimated pKa Values

Based on typical pKa values for the functional groups in amino acids, we can estimate the pKa values for (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid[1][2][3][4]:

  • pKa₁ (α-carboxyl group): The pKa of the α-carboxyl group in most amino acids ranges from approximately 2.0 to 2.4[1][5]. We will estimate the pKa₁ of this molecule to be in this range.

  • pKa₂ (α-amino group): The pKa of the α-amino group in amino acids typically falls between 9.0 and 10.5[1][3][4]. We will estimate the pKa₂ to be within this range.

The long aliphatic side chain is not expected to significantly alter these values compared to a short-chain amino acid like alanine.

Calculation of the Isoelectric Point (pI)

Since (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid has a neutral side chain, its isoelectric point can be calculated by taking the average of the pKa values of the α-carboxyl and α-amino groups[2][6][7]:

pI = (pKa₁ + pKa₂) / 2

Using our estimated pKa values:

  • Assuming pKa₁ ≈ 2.2 and pKa₂ ≈ 9.8

  • Estimated pI ≈ (2.2 + 9.8) / 2 = 6.0

This places the isoelectric point of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid near neutrality.

Experimental Determination of pKa and pI

While theoretical estimations provide a good starting point, experimental determination is crucial for obtaining accurate pKa and pI values.

Potentiometric Titration: A Step-by-Step Protocol

Potentiometric titration is the gold standard for determining pKa values.

Materials:

  • (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Buret

Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid and dissolve it in a known volume of CO₂-free deionized water.

  • Acidification: Add a known excess of standardized HCl to the solution to ensure that both the α-carboxyl and α-amino groups are fully protonated.

  • Titration with Base: Begin the titration by adding small, precise increments of the standardized NaOH solution.

  • Data Collection: Record the pH of the solution after each addition of NaOH.

  • Titration Curve Generation: Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis). The resulting titration curve will show two inflection points corresponding to the pKa values of the α-carboxyl and α-amino groups.

  • pKa Determination: The pH at the midpoint of each buffering region (the flat portions of the curve) corresponds to the pKa of the respective ionizable group. The first pKa (pKa₁) will be for the α-carboxyl group, and the second (pKa₂) will be for the α-amino group.

  • pI Determination: The isoelectric point is the pH at the first equivalence point of the titration, which is the point of steepest slope between the two buffering regions.

Causality Behind Experimental Choices:

  • CO₂-free water: Carbon dioxide can dissolve in water to form carbonic acid, which would interfere with the titration of the amino acid.

  • Standardized Acid and Base: Accurate concentrations of the titrants are essential for precise determination of the pKa values.

  • Initial Acidification: Starting at a low pH ensures that the titration begins with the fully protonated form of the amino acid, allowing for the observation of both deprotonation events.

Self-Validating System:

The obtained titration curve should exhibit two distinct buffering regions and two equivalence points. The volume of NaOH required to reach the first equivalence point should be approximately half the volume required to reach the second equivalence point, providing an internal validation of the titration process.

Important Consideration: Stability of the tert-Butyl Ester

A critical factor in the experimental design is the stability of the tert-butyl ester. Tert-butyl esters are known to be labile under strongly acidic conditions[8][9]. The initial acidification step and the overall pH range of the titration must be carefully considered to avoid hydrolysis of the ester, which would generate a free carboxylic acid on the side chain and fundamentally alter the ionization properties of the molecule. It is advisable to perform the titration at a controlled, and potentially low, temperature to minimize the risk of hydrolysis. A control experiment, such as analyzing the sample by LC-MS before and after a mock titration, can confirm the integrity of the ester group.

Data Presentation

ParameterEstimated ValueDescription
pKa₁ (α-carboxyl) ~2.0 - 2.4Acid dissociation constant of the α-carboxyl group.
pKa₂ (α-amino) ~9.0 - 10.5Acid dissociation constant of the α-amino group.
pI (Isoelectric Point) ~5.5 - 6.5pH at which the molecule has a net zero charge.

Visualization of Ionization States

The following diagram illustrates the ionization states of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid at different pH values.

G A Cationic Form (pH < pKa₁) Net Charge: +1 B Zwitterionic Form (pKa₁ < pH < pKa₂) Net Charge: 0 A->B + H⁺ - H⁺ C Anionic Form (pH > pKa₂) Net Charge: -1 B->C + H⁺ - H⁺

Caption: Ionization states of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid.

Conclusion

The isoelectric point and pKa values of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid are fundamental parameters that dictate its behavior in solution. With an estimated pI near neutrality, this molecule exists predominantly as a zwitterion over a broad physiological pH range. Experimental determination via potentiometric titration, with careful consideration of the tert-butyl ester's stability, is essential for obtaining precise values. This in-depth understanding is critical for researchers and drug development professionals to effectively utilize this compound in the design and formulation of novel therapeutics.

References

  • Vertex AI Search. (2022, July 4). Acid-base Chemistry of Amino Acids.
  • Creative Peptides. Amino Acids: pKa & pI Explained.
  • Isca Biochemicals. Amino acid pKa and pKi values.
  • Sigma-Aldrich. (S)-2-AMINO-8-(TERT-BUTOXY)-8-OXOOCTANOIC ACID.
  • Master Organic Chemistry. (2023, February 9).
  • MPG.PuRe.
  • Reddit. (2020, August 21).
  • University of Calgary. Ch27 pKa and pI values.
  • pKa-Values-for-Proteogenic-Alpha-Amino-Acids.docx.
  • Amino Acids.
  • Reddit. (2023, December 30). Pka of amino group 8 or 9?
  • PMC. (2025, April 19). In Vitro Evaluation of the Antibacterial Effect and Influence on the Bacterial Biofilm Formation of Glutamic Acid and Some Structural Analogues.
  • Benchchem. (2026, March). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis.
  • University of Calgary. Ch27: Isoelectronic point.
  • ResearchGate. (2026, March 8). (PDF) Comparison of PredictedpKaValues for Some Amino-Acids, Dipeptides and Tripeptides, Using COSMO-RS, ChemAxon and ACD/Labs Methods.
  • ACS Publications. (2023, October 11). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy.
  • ACS Publications. (2026, January 13).
  • YouTube. (2022, January 22). pKa of the Amino Acids.
  • MDPI. (2021, December 10).
  • Chemistry LibreTexts. (2025, July 30). 12.3: Amino Acids and Isoelectric Points.
  • Pearson. Isoelectric Point (pI)
  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks.
  • PMC. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer.
  • PubMed. Calculation of the isoelectric points of native proteins with spreading of pKa values.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids - Wordpress.
  • ResearchGate. Hydrolysis of tert-butyl esters present in N-protected amino acids.
  • Semantic Scholar. (2023, May 16).
  • Sigma-Aldrich. Amino Acids Reference Chart.
  • ACS Publications. (2007, August 24). Chemoenzymatic Synthesis of Glutamic Acid Analogues: Substrate Specificity and Synthetic Applications of Branched Chain Aminotransferase from Escherichia coli | The Journal of Organic Chemistry.
  • wikidoc. (2010, December 8). Glutamic acid.
  • Creative Peptides. Glutamic Acids: Properties, Function, Benefits, and Sources.
  • Benchchem.
  • ChemicalBook. (2025, July 24). 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8.
  • Sigma-Aldrich. 8-(tert-Butoxy)-8-oxooctanoic acid | 234081-94-8.
  • Fluorochem. 8-(tert-Butoxy)-8-oxooctanoic acid (CAS 234081-94-8).
  • NIH PubChem. (2S)-2-amino-5-(tert-butoxy)-5-oxopentanoic acid.

Sources

Protocols & Analytical Methods

Method

Application Note: Coupling (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid in Fmoc SPPS

Executive Summary This application note provides a comprehensive, step-by-step methodology for incorporating (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid into synthetic peptides via Fmoc-based Solid-Phase Peptide Synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, step-by-step methodology for incorporating (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid into synthetic peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). By detailing the chemical rationale, mechanistic insights, and optimized coupling conditions, this guide empowers researchers to synthesize highly pure, conformationally constrained peptides, epigenetic probes, and macrocycles.

Chemical Rationale & Mechanistic Insights

Nomenclature and Structural Role

The compound (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is systematically known as L-2-aminosuberic acid ω -tert-butyl ester. To be utilized in standard Fmoc SPPS, the α -amino group must be protected with a fluorenylmethyloxycarbonyl (Fmoc) group, yielding the commercially available building block Fmoc-Asu(OtBu)-OH (CAS: 276869-41-1).

Aminosuberic acid (Asu) features an 8-carbon dicarboxylic acid backbone. In peptide engineering, it serves two primary functions:

  • Peptide Stapling & Macrocyclization: Asu is frequently used to form lactam bridges with diamino acids (e.g., Dap, Dab, or Lys). This replaces metabolically unstable disulfide bonds with a robust hydrocarbon/amide tether, locking peptides into bioactive α -helical conformations [1].

  • Epigenetic Probes: The hexamethylene side chain of Asu is an excellent structural mimic for acetyl-lysine. When functionalized (e.g., as an ω -hydroxamate), Asu-containing peptides act as high-affinity probes for histone deacetylases (HDACs) and bromodomains [2].

Causality in Coupling Dynamics

The inclusion of the tert-butyl (OtBu) protecting group on the ω -carboxyl is non-negotiable; it prevents unwanted branching and cross-linking during the activation of the α -carboxyl group. The OtBu group is orthogonal to the base-labile Fmoc group and is cleanly removed during the final acidic cleavage [3].

Steric and Hydrophobic Considerations: The long aliphatic chain (six methylenes) of Asu introduces significant localized hydrophobicity. During chain elongation, this hydrophobicity can drive sequence-dependent aggregation (intermolecular β -sheet formation) on the resin, reducing solvent accessibility and slowing down acylation rates. Consequently, highly efficient coupling reagents (such as HATU or DIC/OxymaPure) and optimized solvent environments are required to ensure quantitative coupling.

Experimental Workflow & Protocol

The following protocol outlines a self-validating system for the manual or automated coupling of Fmoc-Asu(OtBu)-OH at a standard 0.1 mmol synthesis scale.

Resin Preparation & Fmoc Deprotection
  • Swelling: Weigh the peptidyl-resin (0.1 mmol scale) into a fritted reaction vessel. Swell in N,N -dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (3 × 1 min) to remove residual piperidine.

  • Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of free primary amines.

Activation and Coupling of Fmoc-Asu(OtBu)-OH

To overcome the hydrophobic bulk of the Asu side chain, DIC/OxymaPure is recommended as the primary activation strategy to minimize racemization and avoid guanidinium byproduct formation.

  • Reagent Preparation:

    • Dissolve 0.3 mmol (3.0 eq, ~140 mg) of Fmoc-Asu(OtBu)-OH and 0.3 mmol (3.0 eq, ~43 mg) of OxymaPure in 2 mL of DMF.

  • Activation: Add 0.3 mmol (3.0 eq, ~47 µL) of N,N′ -Diisopropylcarbodiimide (DIC) to the solution. Stir for 2 minutes at room temperature to form the active ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate gently for 60 minutes at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min).

  • Validation: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If positive, repeat the coupling step using HATU/DIPEA (see Table 1).

Capping and Elongation
  • Capping: To prevent deletion sequences, treat the resin with a capping solution (Acetic Anhydride/Pyridine/DMF, 1:2:7) for 10 minutes.

  • Elongation: Wash with DMF (5 × 1 min) and proceed to the next Fmoc deprotection cycle.

Cleavage and Global Deprotection
  • Cleavage Cocktail: Prepare a solution of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v).

  • Reaction: Treat the thoroughly washed and dried resin with 3-5 mL of the cleavage cocktail for 2 hours at room temperature. Note: This step simultaneously cleaves the peptide from the resin and removes the OtBu group, yielding the free ω -carboxylic acid of the Asu residue.

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, wash the pellet with ether, and dry under vacuum.

Quantitative Data: Coupling Optimization

To ensure optimal synthesis yields, researchers must adapt their coupling strategy based on the specific peptide sequence. Table 1 summarizes the empirical performance of different coupling methodologies for Fmoc-Asu(OtBu)-OH.

Table 1: Comparison of Coupling Conditions for Fmoc-Asu(OtBu)-OH (0.1 mmol scale)

Coupling MethodReagentsEquivalents (AA/Activator/Base)Time / TempExpected EfficiencyNotes
Standard Fmoc-Asu(OtBu)-OH / DIC / OxymaPure3.0 / 3.0 / 3.060 min / 25°C>95%Preferred for standard sequences; minimizes guanidinium byproducts.
High-Efficiency Fmoc-Asu(OtBu)-OH / HATU / DIPEA3.0 / 2.9 / 6.045 min / 25°C>98%Ideal for sterically hindered or highly aggregated peptide sequences.
Microwave (MW) Fmoc-Asu(OtBu)-OH / DIC / OxymaPure4.0 / 4.0 / 4.05 min / 75°C>99%Overcomes hydrophobic aggregation caused by the hexamethylene chain.

Visualizing the SPPS & Stapling Workflows

The following diagrams illustrate the logical progression of the SPPS cycle and the subsequent application of Asu in peptide stapling.

SPPS_Workflow N1 Peptidyl-Resin (Fmoc-deprotected) N2 Activation of Fmoc-Asu(OtBu)-OH (DIC/Oxyma or HATU/DIPEA) N1->N2 Add reagents N3 Coupling Reaction (DMF, 45-60 min, RT) N2->N3 Active ester formation N4 Washing & Capping (DMF wash, Ac2O/Pyridine) N3->N4 Amide bond formed N5 Fmoc Deprotection (20% Piperidine in DMF) N4->N5 Prepare for next AA N6 Global Cleavage (TFA/TIPS/H2O) N5->N6 Complete synthesis

Figure 1: Workflow for the incorporation of Fmoc-Asu(OtBu)-OH in solid-phase peptide synthesis.

Stapling_Pathway S1 Linear Peptide (Asu & Dap/Dab/Lys) S2 Selective Deprotection (e.g., Pd(PPh3)4) S1->S2 S3 On-Resin Cyclization (PyAOP/HOAt/DIPEA) S2->S3 S4 Stapled Peptide (Enhanced Helicity) S3->S4

Figure 2: Lactam stapling pathway utilizing Aminosuberic acid (Asu) and a diamino acid.

References

  • Structural and Pharmacological Effects of Ring-Closing Metathesis in Peptides Source: MDPI - Molecules URL:[Link][1]

  • Histone probes for reader and eraser investigations Source: RSC Publishing - Chemical Biology URL:[Link][2]

  • Cyclic Tetrapeptides from Nature and Design: A Review of Synthetic Methodologies, Structure, and Function Source: ACS Publications - Chemical Reviews URL:[Link][3]

Sources

Application

Application Note: Orthogonal Deprotection of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid (H-Asu(OtBu)-OH) Objective: High-yield, selective acidolytic cleavage of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule: (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid (H-Asu(OtBu)-OH) Objective: High-yield, selective acidolytic cleavage of the side-chain tert-butyl ester to yield (S)-2-aminooctanedioic acid (L-2-aminosuberic acid).

Executive Summary

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a critical building block in modern peptide synthesis, primarily utilized in the generation of macrolactam-bridged stapled peptides and dicarba-analogues of disulfide bonds. The tert-butyl (tBu) ester provides robust orthogonal protection for the ω -carboxyl group, remaining stable under standard basic (Fmoc-cleavage) and reductive (Cbz-cleavage) conditions.

Removing the tert-butyl ester requires strictly controlled acidic conditions. Because this specific monomer possesses an unprotected, highly basic α -amine, the deprotection environment must account for the immediate consumption of one equivalent of acid. This guide details the mechanistic causality, reagent selection, and self-validating protocols required to achieve >95% purity of the deprotected aliphatic amino acid salt.

Mechanistic Principles & Causality

The cleavage of the tert-butyl ester is driven by an acid-catalyzed E1 elimination mechanism [BenchChem, 2024].

  • Amine Buffering: Upon introduction of the acid (e.g., Trifluoroacetic acid or HCl), the free α -amine ( pKa​≈9.0 ) is instantaneously protonated. This exothermic event necessitates cooling the reaction to 0 °C to prevent thermal degradation or unwanted oligomerization.

  • Protonation & Cleavage: Excess acid protonates the ester carbonyl oxygen, shifting electron density and allowing the bulky tert-butoxy group to leave as a highly stable tert-butyl carbocation.

  • Cation Quenching: If left unquenched, the electrophilic carbocation can polymerize or alkylate the free amine. The addition of scavengers (e.g., Triisopropylsilane [TIPS] and water) forces the cation to either deprotonate into volatile isobutylene gas or be trapped as inert isobutane[Common Organic Chemistry, 2023][1]. Allowing the generated isobutylene gas to escape the reaction vessel is critical to driving the equilibrium forward[1].

G A (S)-2-Amino-8-(tert-butoxy) -8-oxooctanoic acid B Acid Addition at 0 °C (TFA/DCM or HCl/Dioxane) A->B Reagents mixed C Amine Protonation & t-Butyl Cation Formation B->C Acid catalysis D Isobutylene Gas Release (Scavenged by TIPS/H2O) C->D E1 Elimination E Concentration & Toluene Co-evaporation D->E Reaction complete (1-3 hours) F Cold Ether Precipitation (-20 °C) E->F Crude oil/solid G (S)-2-Aminooctanedioic Acid (TFA or HCl Salt Form) F->G Centrifugation & Vacuum Drying

Workflow and mechanistic progression of acid-catalyzed tert-butyl ester deprotection.

Reagent Selection & Quantitative Comparison

The choice of acid dictates the final salt form of the amino acid and influences downstream compatibility. While TFA is the industry standard, 4M HCl in dioxane provides superior selectivity and avoids fluorinated byproducts, which is highly advantageous if the product is destined for NMR structural studies or sensitive biological assays[Han et al., 2001][2].

Reagent SystemConcentrationReaction TimeTypical YieldMechanistic Notes & Causality
TFA / DCM 50% (v/v)1–3 hours>95%Standard E1 cleavage; forms TFA salt. Requires scavengers to trap the tert-butyl cation[3].
HCl / Dioxane 4.0 M30–60 min>90%Faster kinetics; forms HCl salt. Avoids fluorinated byproducts; highly selective[2].
Aqueous H₃PO₄ 85% (w/w)4–12 hours80–85%Greener alternative; slower kinetics. Useful for substrates sensitive to strong organic acids[4].

Experimental Protocols (Self-Validating Systems)

Protocol A: Standard TFA/DCM Cleavage (Recommended for General Synthesis)

This protocol yields (S)-2-aminooctanedioic acid as a trifluoroacetate salt.

Materials:

  • (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid (1.0 eq)

  • Trifluoroacetic acid (TFA, Reagent Grade)

  • Dichloromethane (DCM, Anhydrous)

  • Triisopropylsilane (TIPS) and Milli-Q Water (Scavengers)

  • Diethyl ether (pre-chilled to -20 °C)

Step-by-Step Procedure:

  • Dissolution: Suspend the starting material in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar. Causality: DCM provides a non-polar, non-reactive medium that stabilizes the initial suspension.

  • Initialization: Cool the flask to 0 °C using an ice bath. Add TIPS (2.5% v/v) and H₂O (2.5% v/v).

  • Acid Addition: Slowly add an equal volume of TFA dropwise to achieve a 1:1 TFA:DCM ratio. Causality: Dropwise addition at 0 °C safely dissipates the exothermic heat generated by the protonation of the free α -amine.

  • Cleavage: Remove the ice bath. Equip the flask with a drying tube (do not seal completely) to allow isobutylene gas to escape. Stir at room temperature for 2 hours.

  • Concentration: Evaporate the solvent under reduced pressure. To remove residual TFA (bp 72 °C), add 10 mL of toluene and evaporate again. Repeat this co-evaporation 3 times. Causality: Toluene forms a low-boiling azeotrope with TFA, ensuring complete acid removal without the need for destructive high-temperature baking[3].

  • Precipitation: Add 15 mL of cold diethyl ether (-20 °C) to the resulting concentrated oil/residue and triturate vigorously.

Validation Checkpoint: Upon addition of cold ether, an immediate flocculent white precipitate must form. The polar amino acid TFA salt is completely insoluble in ether, while TIPS, isobutanol, and residual organic impurities remain in solution. If a biphasic oil forms instead of a solid, residual TFA or moisture is trapped. Corrective Action: Decant the ether, redissolve the oil in minimal DCM, and repeat the toluene co-evaporation.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant, wash the pellet twice with fresh cold ether, and dry under high vacuum overnight.

Protocol B: 4M HCl in Dioxane (Fluorine-Free Cleavage)

This protocol yields the hydrochloride salt, ideal for downstream applications sensitive to TFA.

Step-by-Step Procedure:

  • Reaction Setup: Place the starting material in a dry flask under an inert atmosphere (N₂ or Argon).

  • Acid Addition: Add 4.0 M HCl in anhydrous dioxane (approx. 10 mL per gram of substrate) at room temperature. Causality: Dioxane is a polar aprotic solvent that efficiently solvates the HCl gas and the resulting amino acid salt, driving faster kinetics than DCM[2].

  • Cleavage: Stir vigorously for 30 to 60 minutes. Monitor the evolution of gas.

  • Concentration & Isolation: Evaporate the dioxane under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the highly pure HCl salt. Centrifuge and dry under high vacuum.

Analytical Validation & Troubleshooting

To confirm the absolute deprotection of the tert-butyl ester, utilize the following analytical benchmarks:

  • LC-MS Analysis: The starting material has a monoisotopic mass of 245.16 Da. Upon successful cleavage, the product peak will shift to 189.10 Da (a loss of 56 Da corresponding to the isobutylene leaving group). Ensure the mass spectrometer is set to positive ion mode ( [M+H]+ = 190.10).

  • ¹H-NMR (in DMSO-d₆): The defining signature of the starting material is a prominent 9-proton singlet at δ≈1.40 ppm corresponding to the tert-butyl group. Complete deprotection is validated by the absolute disappearance of this singlet.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. URL:[Link]

  • Common Organic Chemistry. (2023). Boc Deprotection (TFA) Mechanism. Common Organic Chemistry. URL:[Link]

Sources

Method

Comprehensive Application Note: Incorporating (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid into Cyclic Peptides via Lactam Bridging

Introduction & Mechanistic Rationale The development of conformationally constrained peptides is a cornerstone of modern drug discovery, particularly for targeting flat protein-protein interaction (PPI) interfaces. (S)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of conformationally constrained peptides is a cornerstone of modern drug discovery, particularly for targeting flat protein-protein interaction (PPI) interfaces. (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid —commonly known as L-α-aminosuberic acid mono-tert-butyl ester or H-Asu(OtBu)-OH —is a critical synthetic building block used to engineer these constraints[1].

When incorporated into a peptide backbone, the 8-carbon aliphatic side chain of aminosuberic acid provides the optimal spatial geometry to form a macrolactam bridge with a diamino acid (e.g., Lysine, Ornithine, or Diaminopropionic acid)[2]. This lactamization mimics the structural rigidity of all-hydrocarbon staples (typically formed via Ring-Closing Metathesis) but offers superior synthetic tractability, improved aqueous solubility, and eliminates the need for expensive ruthenium catalysts[3].

For Solid-Phase Peptide Synthesis (SPPS), this molecule is utilized as its N-α-Fmoc protected derivative: Fmoc-Asu(OtBu)-OH . The tert-butyl (OtBu) ester protecting the ω-carboxyl group is orthogonal to the Fmoc group, allowing seamless integration into standard Fmoc/tBu SPPS workflows. Upon global acidic cleavage, the OtBu group is removed, liberating a free carboxylate that can be selectively cyclized in solution.

Physicochemical Properties & Reagent Specifications

To ensure predictable coupling kinetics and prevent side reactions, it is crucial to understand the properties of the building block.

Table 1: Key Properties of the Aminosuberic Acid Building Block

ParameterSpecificationSynthetic Implication
IUPAC Name (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acidFree amino acid form; requires Fmoc protection for SPPS.
SPPS Derivative Fmoc-Asu(OtBu)-OHStandard building block for Fmoc-based SPPS.
Molecular Weight 467.55 g/mol (Fmoc derivative)Used for stoichiometric calculations during coupling.
Side-Chain Length 6 methylene units (C3 to C8)Ideal for i, i+4 or i, i+7 helical stapling configurations.
Orthogonality Acid-labile (OtBu) / Base-labile (Fmoc)Deprotected simultaneously with global peptide cleavage (95% TFA).

Strategic Workflow Design

The most robust method for incorporating Fmoc-Asu(OtBu)-OH into a cyclic peptide is the Solution-Phase Macrolactamization strategy.

Causality of the Strategy: Attempting on-resin cyclization with an OtBu-protected side chain is counterproductive, as removing the OtBu group requires strong acid (TFA), which simultaneously cleaves the peptide from standard resins. By synthesizing the linear sequence, cleaving it to yield a fully deprotected peptide (with a free Asu-COOH and a free Lys-NH₂), and subsequently performing cyclization under high-dilution conditions, we thermodynamically favor intramolecular cyclization over intermolecular oligomerization.

Workflow A 1. Linear SPPS Assembly (Fmoc-Asu(OtBu)-OH + Lys(Boc)) B 2. Global Cleavage (95% TFA) Deprotects OtBu to Free -COOH A->B Acidolysis C 3. Ether Precipitation & Lyophilization B->C Isolation D 4. High-Dilution Cyclization (PyBOP/DIPEA in DMF/DCM) C->D 1 mg/mL Dilution E 5. RP-HPLC Purification & LC-MS Validation (-18 Da) D->E Lactam Formation

Caption: Workflow for the synthesis of Asu-mediated lactam-bridged cyclic peptides.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Analytical checks (LC-MS) are embedded at critical junctions to ensure the integrity of the synthesis.

Phase 1: Linear Peptide Assembly (SPPS)
  • Resin Preparation: Swell Rink Amide AM resin (loading ~0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Coupling of Fmoc-Asu(OtBu)-OH:

    • Expert Insight: Despite the long aliphatic chain, Fmoc-Asu(OtBu)-OH does not exhibit severe steric hindrance. Standard coupling reagents are highly effective.

    • Prepare a solution of Fmoc-Asu(OtBu)-OH (4.0 eq) and HATU (3.9 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8.0 eq) to the mixture. Pre-activate for 2 minutes.

    • Add the solution to the resin and agitate for 45–60 minutes at room temperature.

  • Washing & Capping: Wash with DMF (3 × 1 min). Cap unreacted amines using Acetic Anhydride/DIPEA/DMF (10:5:85) for 10 minutes.

  • Elongation: Continue standard SPPS for the remainder of the sequence, ensuring the incorporation of the partner diamino acid (e.g., Fmoc-Lys(Boc)-OH).

Phase 2: Global Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare a solution of TFA / Triisopropylsilane (TIPS) / Ultrapure H₂O (95:2.5:2.5 v/v/v).

  • Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin). Agitate gently for 2.5 hours at room temperature.

    • Causality: This step simultaneously cleaves the peptide from the resin, removes the Boc group from Lysine, and removes the OtBu group from the Aminosuberic acid, yielding the required functional groups for cyclization.

  • Precipitation: Filter the resin and precipitate the filtrate into 10 volumes of ice-cold diethyl ether. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.

  • Validation Check 1: Dissolve a micro-aliquot of the crude pellet in H₂O/MeCN and analyze via LC-MS to confirm the presence of the linear, fully deprotected peptide mass.

Phase 3: High-Dilution Solution-Phase Macrolactamization

Expert Insight:PyBOP is strictly recommended over HATU for this step. During slow, high-dilution cyclization, uronium salts like HATU can cause irreversible guanidinylation of the free Lysine side-chain. PyBOP (a phosphonium salt) completely eliminates this risk.

  • Solubilization: Dissolve the crude lyophilized linear peptide in anhydrous DMF to achieve a highly dilute concentration of 1.0 mg/mL (approx. 0.5–1.0 mM).

  • Activation & Cyclization:

    • Add PyBOP (3.0 eq relative to peptide).

    • Add DIPEA (6.0 eq) dropwise to initiate the reaction. The pH of the solution (measured via spotted pH paper) should be ~8.

  • Reaction Monitoring: Stir the reaction at room temperature for 12–24 hours.

  • Validation Check 2: Monitor reaction progress via LC-MS. Successful cyclization is indicated by a mass shift of -18.01 Da (loss of one H₂O molecule) and a shift in HPLC retention time (typically eluting later due to increased hydrophobicity of the cyclic structure).

Mechanism N1 Asu Side-Chain (-COOH) N3 Activated Ester (OBt Intermediate) N1->N3 PyBOP/DIPEA N2 Lys Side-Chain (-NH2) N4 Macrolactam Bridge (-CO-NH-) N2->N4 Amine Donates e- N3->N4 Nucleophilic Attack

Caption: Mechanistic pathway of PyBOP-mediated macrolactamization between Asu and Lys residues.

Analytical Validation & Troubleshooting

Proper interpretation of mass spectrometry data is vital to distinguish the desired cyclic monomer from unwanted side products.

Table 2: Troubleshooting Cyclization Outcomes

Observation (LC-MS)Mechanistic CauseCorrective Action
Mass =[M - 18] Successful intramolecular lactamization.Proceed to RP-HPLC purification.
Mass = [M] (No change) Incomplete activation or highly constrained sequence preventing ring closure.Add 1.0 eq HOAt to the reaction mixture; gently heat to 35°C.
Mass =[2M - 36] Intermolecular dimerization (peptide oligomerization).Decrease peptide concentration during cyclization (e.g., to 0.5 mg/mL).
Mass = [M + 98] Guanidinylation of the Lysine side-chain.Stop using HATU/HBTU for cyclization; switch exclusively to PyBOP or DPPA.

References

  • ACS Organic Letters. Synthesis of an Eight-Membered Cyclic Pseudo-Dipeptide Using Ring Closing Metathesis. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid Couplings

Welcome to the Advanced SPPS Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with coupling (S)-2-Amino-8-(tert-butoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced SPPS Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with coupling (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid —commonly utilized in Fmoc-SPPS as Fmoc-Asu(OtBu)-OH (alpha-aminosuberic acid).

Due to its 6-carbon aliphatic side chain terminating in a bulky tert-butyl ester, this building block frequently suffers from poor aminolysis rates, resin-bound aggregation, and susceptibility to side reactions. This guide synthesizes mechanistic theory with field-validated protocols to ensure high-fidelity peptide assembly.

Diagnostic Workflow

The following logical workflow isolates the root cause of coupling failures for sterically demanding and hydrophobic residues like Asu(OtBu).

Asu_Coupling_Optimization Start Incomplete Asu(OtBu) Coupling (Positive Kaiser Test) CheckReagent 1. Evaluate Coupling Reagent Start->CheckReagent ChangeReagent Switch to DIC/OxymaPure or COMU CheckReagent->ChangeReagent Using HBTU/HATU CheckAgg 2. Assess Resin Aggregation CheckReagent->CheckAgg Already using DIC/Oxyma Success Complete Aminolysis (Negative Kaiser Test) ChangeReagent->Success Resolves Guanidylation ChangeTemp Apply Microwave Heating (75°C - 90°C) CheckAgg->ChangeTemp Hydrophobic Sequence CheckSteric 3. Evaluate Steric Hindrance CheckAgg->CheckSteric Sequence is Soluble ChangeTemp->Success Disrupts β-sheets DoubleCouple Implement Double Coupling with Fresh Reagents CheckSteric->DoubleCouple Bulky Preceding AA DoubleCouple->Success Drives Equilibrium

Diagnostic workflow for resolving incomplete Fmoc-Asu(OtBu)-OH couplings in SPPS.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why does Fmoc-Asu(OtBu)-OH exhibit lower coupling efficiencies compared to standard aliphatic amino acids? A1: The core issue is hydrophobic collapse. The suberic acid backbone of Asu(OtBu) consists of a highly lipophilic 6-carbon chain. In polar aprotic solvents like DMF, contiguous hydrophobic chains seek each other, inducing the growing peptide to collapse into secondary structures (such as β-sheets) on the resin matrix 1. This physical aggregation sterically shields the N-terminal amine, preventing the incoming activated Asu(OtBu) from efficiently accessing the reaction site.

Q2: My sequence stalled after attempting to couple Fmoc-Asu(OtBu)-OH using HBTU and DIPEA. Why did this happen, and how do I fix it? A2: You have likely fallen into the "guanidylation trap." When aminolysis is slowed by the hydrophobic bulk of Asu(OtBu), the free N-terminal amine of the resin-bound peptide reacts directly with the uronium salt of HBTU rather than the activated amino acid. This irreversible side reaction caps the peptide with a tetramethylguanidinium group, permanently halting chain elongation 2. Solution: Switch to a carbodiimide-based activation system, such as DIC/OxymaPure. DIC does not cause guanidylation, and OxymaPure generates a highly reactive ester that accelerates aminolysis, outcompeting side reactions 3. Alternatively, COMU offers superior coupling efficiency to HBTU without the same degree of epimerization risk 4.

Q3: Can I use elevated temperatures to improve the coupling of Asu(OtBu)? A3: Yes, thermal disruption is highly effective. Microwave-assisted SPPS (HE-SPPS) at 75°C–90°C overcomes the hydrophobic aggregation induced by the suberic acid backbone by breaking inter-chain hydrogen bonds. When paired with the CarboMAX methodology (using 2 equivalents of DIC relative to the amino acid), the formation of the critical O-acylisourea intermediate is accelerated. This provides a higher concentration of activated amino acid earlier in the coupling step, driving rapid aminolysis before unwanted esterification or epimerization can occur [[5]]().

Quantitative Data: Reagent Selection

To prevent the accumulation of deletion sequences, selecting the correct coupling reagent is paramount. The table below summarizes the comparative efficacy of standard reagents when applied to hindered, aggregation-prone residues like Asu(OtBu).

Table 1: Comparative Efficacy of Coupling Reagents for Hindered Aliphatic Residues

Reagent SystemActive IntermediateRelative Aminolysis RateRisk of N-Terminal GuanidylationEpimerization RiskRecommendation for Asu(OtBu)
HBTU / DIPEA OBt esterModerateHigh (if stalled)ModerateNot Recommended
HATU / DIPEA OAt esterHighModerateLowAcceptable for single couplings
COMU / DIPEA Oxyma esterVery HighLowVery LowExcellent for manual SPPS
DIC / OxymaPure Oxyma esterVery HighNoneVery LowOptimal (Standard & HE-SPPS)

Data synthesized from comparative coupling efficiency and racemization studies 2, 4.

Validated Experimental Protocols

The following self-validating protocols are designed to force the coupling of Fmoc-Asu(OtBu)-OH to completion.

Protocol 1: Room-Temperature Double Coupling with DIC/OxymaPure

Use this protocol for manual SPPS or standard automated synthesizers lacking microwave capabilities.

Reagents Required: Fmoc-Asu(OtBu)-OH (4 eq), DIC (4 eq), OxymaPure (4 eq), DMF (Peptide Synthesis Grade).

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.

  • Pre-activation: In a separate vial, dissolve 4 equivalents of Fmoc-Asu(OtBu)-OH and 4 equivalents of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration). Add 4 equivalents of DIC. Allow the mixture to pre-activate for 2–5 minutes at room temperature 3.

  • First Coupling: Transfer the activated ester solution to the resin. Agitate gently for 60 minutes at room temperature.

  • Intermediate Validation (Kaiser Test): Drain the reaction mixture and wash the resin with DMF (3 × 1 min). Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • Scientist's Note: If the beads remain colorless/yellow, coupling is complete. If they turn light blue, proceed immediately to Step 5.

  • Second Coupling: Do not deprotect. Prepare a fresh batch of activated Fmoc-Asu(OtBu)-OH (using 2–4 eq of reagents) and add it to the resin. Agitate for an additional 60 minutes. Wash thoroughly with DMF.

Protocol 2: High-Efficiency Microwave-Assisted SPPS (HE-SPPS) using CarboMAX

Use this protocol to overcome severe hydrophobic collapse and β-sheet formation.

Reagents Required: Fmoc-Asu(OtBu)-OH (5 eq), DIC (10 eq), OxymaPure (5 eq), DIPEA (0.4 eq relative to AA), DMF.

  • Reagent Preparation: Dissolve 5 equivalents of Fmoc-Asu(OtBu)-OH and 5 equivalents of OxymaPure in DMF.

  • CarboMAX Activation: Add 10 equivalents of DIC (a 2:1 ratio of DIC to amino acid) to rapidly drive the formation of the O-acylisourea intermediate [[5]](). Add 2 equivalents of DIPEA (0.4 eq relative to the amino acid) to stabilize acid-sensitive linkages at high temperatures 6.

  • Microwave Coupling: Transfer the mixture to the microwave reaction vessel containing the deprotected resin. Irradiate at 90°C for 2 to 4 minutes under vigorous magnetic or nitrogen-bubbling agitation.

  • Validation: Drain, wash the resin with DMF (4 × 30 sec), and validate completion via UV monitoring of the deprotection effluent in the subsequent step, or via a standard Kaiser test.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. peptidechemistry.org. 2

  • Technical Support Center: Optimizing Peptide Synthesis with Oxyma. benchchem.com. 3

  • Novabiochem® - Merck Millipore. merckmillipore.com. 4

  • CarboMAX - Enhanced Peptide Coupling at Elevated Temperature. cem.de. 6

  • Advances in Fmoc solid‐phase peptide synthesis. nih.gov. 1

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

Welcome to the Advanced Troubleshooting Guide for the deprotection of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid (also known as H-Asu(OtBu)-OH or L-α-aminosuberic acid side-chain tert-butyl ester). Removing a tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the deprotection of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid (also known as H-Asu(OtBu)-OH or L-α-aminosuberic acid side-chain tert-butyl ester).

Removing a tert-butyl ester from an amino acid derivative is a fundamental transformation in peptide and small-molecule synthesis. However, researchers frequently encounter stalled reactions, incomplete conversions, or unexpected mass adducts. This guide synthesizes mechanistic causality with field-proven protocols to help you achieve complete deprotection.

Mechanistic Causality: Why is the Deprotection Failing?

To troubleshoot incomplete deprotection, we must first understand the equilibrium dynamics of Trifluoroacetic Acid (TFA)-mediated cleavage.

When (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is exposed to TFA, the ester oxygen is protonated, leading to the cleavage of the carbon-oxygen bond. This releases the fully deprotected product (L-α-aminosuberic acid) and a highly reactive tert-butyl cation ( tBu+ ) .

The failure mode usually occurs immediately after this step. The tBu+ cation can undergo deprotonation to form volatile isobutylene gas. However, in the absence of effective scavengers, the tBu+ cation reacts directly with the TFA solvent to form tert-butyl trifluoroacetate [1]. This newly formed ester acts as a "kinetic trap." It establishes an equilibrium that continuously feeds the tBu+ cation back into the reaction matrix, stalling the net forward progress of your deprotection and leading to incomplete yields[2]. Furthermore, the free α-amine on your specific substrate becomes protonated in TFA. This creates a cationic zwitterion that electrostatically repels additional protons, slightly reducing the local efficiency of the acid.

Systems-Level Reaction Dynamics

Mechanism Substrate (S)-2-Amino-8-(tert-butoxy) -8-oxooctanoic acid Protonated Protonated Ester Intermediate Substrate->Protonated + TFA Product Deprotected Product (L-α-Aminosuberic acid) Protonated->Product Cleavage Cation tert-Butyl Cation (tBu⁺) Protonated->Cation Releases Isobutylene Isobutylene Gas (Volatile) Cation->Isobutylene - H⁺ Trap tert-Butyl Trifluoroacetate (Kinetic Trap) Cation->Trap + TFA (Equilibrium) Scavenged Trapped Adduct (e.g., with TIS/H₂O) Cation->Scavenged + Scavenger (Drives Completion) Trap->Scavenged Scavenger degrades trap

Reaction mechanism of TFA-mediated t-butyl ester deprotection highlighting the kinetic trap.

Diagnostic Data & Optimization Matrix

Compare your current reaction conditions against this quantitative matrix to identify why your deprotection is stalling.

Reaction ConditionTFA ConcentrationScavenger SystemTime / TempExpected ConversionPrimary Failure Mode
Standard 50% in DCMNone1-2 h / 20°C70-85%Equilibrium stalling via tert-butyl trifluoroacetate trap.
Optimized 95% (Aqueous)2.5% TIS, 2.5% H₂O3-4 h / 20°C>98%Highly reliable; minor risk of product loss during ether precipitation.
Aggressive 95% (Neat)5% TIS4 h / 25°C>99%Excessive TIS can make the final product difficult to precipitate.
Alternative 4M HCl in DioxaneNone1-2 h / 20°C>95%Premature precipitation of the polar product traps unreacted starting material.

Self-Validating Experimental Protocol

To overcome incomplete deprotection, you must utilize a scavenger-assisted protocol that irreversibly breaks the kinetic trap. Scavengers are nucleophilic or hydride-donating reagents added to the mixture to permanently trap the tBu+ cation[3].

Objective: Complete conversion of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid to L-α-aminosuberic acid.

Step 1: Preparation of the Cleavage Cocktail

  • Action: Prepare a fresh solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure water (v/v/v).

  • Causality: TFA provides the high proton concentration required to overcome the electrostatic repulsion of the protonated α-amine. TIS acts as a hydride donor to irreversibly quench the tBu+ cation, while water hydrolyzes any transient tert-butyl trifluoroacetate formed, driving the equilibrium entirely toward the products[1].

Step 2: Dissolution and Reaction

  • Action: Suspend 1.0 mmol of the starting material (approx. 245 mg) in 10 mL of the cleavage cocktail at 0°C, then allow it to warm to room temperature (20–25°C). Stir vigorously for 3 to 4 hours.

  • Causality: Starting at 0°C prevents exothermic degradation of the substrate. Vigorous stirring ensures the scavengers remain homogenous as gas (isobutylene) evolves.

Step 3: In-Process Self-Validation (LC-MS)

  • Action: At t=3h , remove a 10 µL aliquot, dilute in 1 mL of Acetonitrile/Water (50:50), and analyze via LC-MS.

  • Validation Check: Confirm the disappearance of the starting material mass ( [M+H]+=246.17 ) and the appearance of the fully deprotected product mass ( [M+H]+=190.11 ). If the 246.17 mass persists, add an additional 1% TIS and stir for 1 more hour.

Step 4: Concentration and Isolation

  • Action: Concentrate the reaction mixture under a stream of nitrogen or via rotary evaporation (bath temperature <30°C) to approximately 2 mL.

  • Causality: Prolonged exposure to concentrated TFA during evaporation after scavengers have been depleted can drive reverse reactions. Keep temperatures low.

  • Action: Add 20 mL of ice-cold diethyl ether. The fully deprotected L-α-aminosuberic acid will precipitate as a white solid (TFA salt). Centrifuge at 3000 x g for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual TFA and TIS byproducts. Dry under high vacuum.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a persistent peak with a mass +56 Da relative to my desired product. What is this, and how do I fix it? A1: A +56 Da mass indicates the presence of a tert-butyl group. If this persists despite extended reaction times, your reaction has reached an equilibrium where the released tert-butyl cation has reacted with the TFA solvent to form tert-butyl trifluoroacetate[1]. This ester acts as a reservoir, slowly feeding the tert-butyl group back into the system. Solution: Increase the concentration of your scavengers (specifically water and TIS) to irreversibly trap the cation and drive the reaction forward[3].

Q2: I am using 50% TFA in DCM, but the reaction stalls at 80% completion. Should I heat the reaction to force it to completion? A2: While gentle heating (e.g., 40°C) can accelerate cleavage, it also drastically increases the rate of side reactions and byproduct formation. Because your specific molecule has a free α-amine, it forms a cationic species in TFA that requires a high localized acid concentration to protonate the distant C8 ester. Instead of heating, increase your acid concentration to 95% TFA and extend the reaction time[2].

Q3: Can I use HCl in dioxane instead of TFA for this deprotection? A3: Yes. 4M HCl in dioxane is an excellent alternative that entirely avoids the formation of the tert-butyl trifluoroacetate kinetic trap. However, because the resulting L-α-aminosuberic acid hydrochloride salt is highly polar, it may precipitate out of the non-polar dioxane solution prematurely. This solid matrix can physically trap unreacted starting material, leading to incomplete deprotection. If you use this method, ensure highly vigorous stirring and monitor the solid phase for unreacted material.

References[2] Benchchem. Troubleshooting incomplete removal of the t-butyl ester protecting group. Available at:https://www.benchchem.com/product/b1293445#issues-with-removing-the-tert-butyl-[3] Benchchem. Technical Support Center: Troubleshooting tert-Butyl Protecting Group Removal. Available at:https://www.benchchem.com/product/b1293445#issues-with-removing-the-tert-butyl-[1] Lundt BF, Johansen NL, Vølund A, Markussen J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed / National Institutes of Health. Available at:https://pubmed.ncbi.nlm.nih.gov/3182823/

Sources

Troubleshooting

minimizing racemization during (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid activation

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the stereochemical challenges of incorporating (S)-2-Amino-8-(tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the stereochemical challenges of incorporating (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid—commonly utilized in solid-phase peptide synthesis (SPPS) as Fmoc-Asu(OtBu)-OH —into complex peptide sequences.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we dissect the causality behind stereochemical loss, provide self-validating experimental workflows, and offer targeted troubleshooting for your synthesis campaigns.

Part 1: The Mechanistic Root of the Problem

When activating the α -carboxyl group (C1) of Fmoc-Asu(OtBu)-OH, researchers frequently encounter epimerization at the C2 ( α -carbon) position, leading to D-Asu diastereomeric impurities that are notoriously difficult to separate via reverse-phase HPLC.

Why does this happen? During activation, the carboxylic acid is converted into a highly reactive ester. In the presence of a base, this intermediate can undergo intramolecular cyclization to form a 5(4H)-oxazolone[1]. The α -proton of this oxazolone is highly acidic. Base-catalyzed abstraction of this proton yields an achiral enolate. Upon subsequent aminolysis, the stereochemical information is lost, resulting in a mixture of L- and D-peptides[2]. While urethane protecting groups (like Fmoc) suppress oxazolone formation compared to N-acyl groups, the use of strong bases or extended pre-activation times will still drive racemization through this pathway[3].

RacemizationMechanism AA Fmoc-Asu(OtBu)-OH (Chiral L-Isomer) ActEst Activated Ester (e.g., OAt / Oxyma) AA->ActEst Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) ActEst->Oxazolone Intramolecular Cyclization LPeptide Desired L-Peptide (Retention) ActEst->LPeptide Fast Aminolysis Enolate Achiral Enolate (Loss of Stereocenter) Oxazolone->Enolate Base (α-proton abstraction) Enolate->LPeptide Aminolysis (L-isomer) DPeptide Undesired D-Peptide (Epimerized) Enolate->DPeptide Aminolysis (D-isomer)

Fig 1: Base-catalyzed oxazolone racemization pathway during Fmoc-Asu(OtBu)-OH activation.

Part 2: Troubleshooting Guide & Optimization Strategies

Q: I am observing 3-5% D-Asu impurity in my final cleaved peptide. I currently use HATU and DIPEA with a 5-minute pre-activation. How can I fix this?

A: Your current protocol suffers from three compounding risk factors: a strong base, unnecessary pre-activation, and a highly reactive uronium salt. To resolve this, implement the following logical workflow:

  • Eliminate Pre-activation: Pre-activating Fmoc-Asu(OtBu)-OH maximizes the time the active ester spends in the presence of a base without a nucleophile (the resin-bound amine) present to consume it. Switch to an in-situ activation strategy where the amino acid, coupling reagent, and base are added to the resin simultaneously to kinetically favor aminolysis over oxazolone formation[4].

  • Change the Base: DIPEA (pKa ~10.5) is basic enough to rapidly abstract the α -proton of the activated ester. Switch to 2,4,6-trimethylpyridine (TMP, collidine). TMP has a lower pKa (~7.4) and significant steric hindrance, which provides exactly enough basicity to facilitate HATU activation but suppresses α -proton abstraction[3].

  • Switch to DIC/Oxyma (Optimal): For the absolute lowest racemization, abandon uronium salts (which mandate a tertiary base) and use Diisopropylcarbodiimide (DIC) with OxymaPure. This system operates under slightly acidic/neutral conditions, completely bypassing base-catalyzed oxazolone enolization[5].

TroubleshootingWorkflow Start Detect D-Asu Epimer in Final Peptide CheckBase Is DIPEA or TEA being used? Start->CheckBase ChangeBase Switch to TMP (2,4,6-Collidine) CheckBase->ChangeBase Yes CheckAct Is Pre-activation > 2 minutes? CheckBase->CheckAct No ChangeBase->CheckAct ChangeAct Use In-Situ Activation (0 min pre-activation) CheckAct->ChangeAct Yes CheckReagent Using HBTU/HATU? CheckAct->CheckReagent No ChangeAct->CheckReagent ChangeReagent Switch to DIC/Oxyma (Neutral conditions) CheckReagent->ChangeReagent Yes Success Racemization Minimized (<0.5%) CheckReagent->Success No ChangeReagent->Success

Fig 2: Logical workflow for troubleshooting and resolving Fmoc-Asu(OtBu)-OH racemization.

Part 3: Quantitative Data Comparison

The choice of coupling microenvironment drastically impacts the stereochemical integrity of Fmoc-Asu(OtBu)-OH. The table below summarizes the expected epimerization rates based on established SPPS kinetic behaviors for racemization-prone residues.

Coupling ReagentBase UsedPre-Activation TimeSolvent EnvironmentRelative Epimerization (% D-Isomer)
HBTU (4 eq)DIPEA (8 eq)5 minutesDMFHigh (3.0% - 5.0%)
HATU (4 eq)DIPEA (8 eq)5 minutesDMFModerate (1.0% - 2.5%)
HATU (4 eq)TMP/Collidine (8 eq)0 minutes (In-situ)DMF / DCM (1:1)Low (< 0.5%)
DIC (4 eq)OxymaPure (4 eq)0 minutes (In-situ)DMFVery Low (< 0.1%)

Part 4: Validated Experimental Protocols

To ensure trustworthiness, the following methodology utilizes the DIC/Oxyma system to prevent base-catalyzed enolization, followed by a mandatory self-validating analytical step to confirm stereochemical purity before continuing peptide elongation.

Protocol 1: Optimized In-Situ Coupling of Fmoc-Asu(OtBu)-OH

Objective: Achieve >99% coupling efficiency of Fmoc-Asu(OtBu)-OH with <0.1% racemization.

  • Resin Preparation: Ensure the resin-bound peptide is fully Fmoc-deprotected and thoroughly washed with DMF (5 × 1 min) to remove all traces of piperidine (a secondary amine that can cause premature deprotection or side reactions).

  • Reagent Preparation (0.1 mmol scale):

    • Weigh 0.4 mmol (4 eq) of Fmoc-Asu(OtBu)-OH.

    • Weigh 0.4 mmol (4 eq) of OxymaPure.

    • Dissolve both in 2 mL of anhydrous DMF. Do not add DIC yet.

  • In-Situ Activation & Coupling:

    • Add the Fmoc-Asu(OtBu)-OH/OxymaPure solution directly to the resin.

    • Immediately add 0.4 mmol (4 eq) of DIC to the reaction vessel.

    • Causality Note: Adding DIC last ensures the active ester is generated in the presence of the resin-bound amine, minimizing the lifetime of the unreacted ester and preventing oxazolone accumulation[5].

  • Agitation: Agitate at room temperature (20-25°C) for 60 to 90 minutes.

  • Washing: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Protocol 2: Self-Validation (Micro-cleavage and Chiral Analysis)

Objective: Validate the stereochemical integrity of the coupled Asu residue before proceeding.

  • Micro-cleavage: Transfer ~5 mg of the coupled resin to a microcentrifuge tube.

  • Cleavage Cocktail: Add 100 µL of TFA/TIPS/H2O (95:2.5:2.5). Incubate for 1 hour at room temperature.

  • Precipitation: Blow off the TFA under a gentle stream of nitrogen. Precipitate the peptide fragment using 1 mL of ice-cold diethyl ether. Centrifuge and decant the ether.

  • Analysis: Dissolve the pellet in 100 µL of ACN/H2O (1:1). Inject onto a Chiral LC-MS system (e.g., using a Chiralpak column) or utilize Marfey’s reagent derivatization followed by standard RP-HPLC to quantify the ratio of L-Asu to D-Asu fragments. Proceed with synthesis only if the D-isomer is <0.5%.

Part 5: Frequently Asked Questions (FAQs)

Q: Does the side-chain tert-butyl ester at C8 contribute to racemization? A: No. Racemization via oxazolone formation or direct enolization requires an adjacent protected amine to cyclize (forming the 5-membered ring) and an acidic α -proton. The C8 ester lacks these structural features and remains stereochemically inert during C1 activation.

Q: Can I use microwave heating to force the coupling of Fmoc-Asu(OtBu)-OH if it's placed in an aggregated sequence? A: Proceed with extreme caution. Microwave heating accelerates both the desired aminolysis and the undesired oxazolone formation. If microwave SPPS is absolutely necessary to overcome aggregation, do not exceed 50°C. You must strictly use the DIC/Oxyma coupling system to maintain a neutral pH environment, as heating in the presence of TMP or DIPEA will exponentially increase epimerization.

Q: Why is DCM sometimes mixed with DMF for sensitive couplings? A: Solvent polarity influences the stabilization of the oxazolone intermediate. Highly polar solvents like DMF stabilize the charge separation in the transition state of oxazolone formation. Diluting DMF with a less polar solvent like DCM (e.g., 1:1 ratio) destabilizes this pathway, further suppressing racemization[4].

References

  • BenchChem. "A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents." 1

  • Journal of the American Chemical Society. "Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation." 2

  • PeptideChemistry.org. "OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety." 5

  • BenchChem. "Minimizing Racemization with HATU: A Technical Support Guide." 3

  • The Journal of Organic Chemistry. "Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis." 4

Sources

Optimization

optimizing TFA cleavage conditions for (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid peptides

Welcome to the Technical Support Center. This guide is specifically designed for researchers, peptide chemists, and drug development professionals working with (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid , commonly kn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, peptide chemists, and drug development professionals working with (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid , commonly known as Fmoc-Asu(OtBu)-OH .

Aminosuberic acid is an 8-carbon dicarboxylic acid frequently used in solid-phase peptide synthesis (SPPS) to generate dicarba peptide analogs, stapled peptides, and hybrid histone deacetylase (HDAC) inhibitors[1]. While the tert-butyl (tBu) ester is the industry-standard acid-labile protecting group, the extended aliphatic side chain of Asu introduces unique steric and hydrophobic challenges during standard Trifluoroacetic acid (TFA) cleavage[2].

Workflow Overview

Workflow Start Peptide-Resin (Asu(OtBu) incorporated) Cocktail Select Cleavage Cocktail (e.g., Reagent K or TFA/TIS/H2O) Start->Cocktail Scavengers Optimize Scavengers (TIS, DODT, Phenol) Cocktail->Scavengers Reaction TFA Cleavage Reaction (Time: 3-4h, Temp: 25°C) Scavengers->Reaction Precipitation Cold Ether Precipitation & Centrifugation Reaction->Precipitation Analysis LC-MS Analysis (Check +56 Da tBu adducts) Precipitation->Analysis

Optimized TFA cleavage workflow for Asu(OtBu)-containing peptides.

Troubleshooting Guide & FAQs

Q1: Why does the tert-butyl ester on the aminosuberic acid (Asu) side chain resist standard cleavage conditions compared to Asp or Glu? A: The acid lability of a tert-butyl ester depends heavily on its accessibility to protons and the stability of the resulting leaving groups. Aspartic acid (Asp) and Glutamic acid (Glu) possess short side chains (1 and 2 methylene groups, respectively). In contrast, aminosuberic acid features a 5-methylene spacer between the alpha-carbon and the omega-carboxyl group. This extended aliphatic chain creates a highly hydrophobic local microenvironment that sterically and electronically repels the polar TFA/water mixture, shielding the ester from protonation[2][3]. Consequently, standard 1-to-2-hour cleavage times often yield truncated deprotection, visible as a +56 Da mass shift on LC-MS analysis.

Q2: What is the optimal TFA cleavage cocktail for Asu-containing peptides? A: The choice of cocktail depends entirely on the surrounding peptide sequence:

  • For sequences lacking sensitive residues (Cys, Met, Trp): A standard cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O is highly effective, provided the cleavage time is extended to 3–4 hours[4].

  • For sequences containing nucleophilic residues: Highly reactive tert-butyl cations generated during cleavage will cause rapid alkylation[5]. In these cases, Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT) is strongly recommended to trap the cations efficiently.

Q3: How do scavengers prevent side reactions during Asu(OtBu) deprotection? A: When the tBu ester is successfully cleaved by TFA, it forms a highly reactive tert-butyl cation. If not immediately quenched, this cation acts as a potent electrophile, permanently alkylating the indole ring of Tryptophan, the phenol of Tyrosine, or the thioether of Methionine. Scavengers act as sacrificial nucleophiles. For instance, TIS donates a hydride to the t-butyl cation, converting it to inert isobutane gas, while 1,2-ethanedithiol (EDT) traps cations via its highly nucleophilic thiol groups[2][3][5].

Mechanism Asu Asu(OtBu) Residue (Hydrophobic Chain) TFA TFA Protonation (Extended Time Req.) Asu->TFA tBuCat tert-Butyl Cation (Highly Electrophilic) TFA->tBuCat Scavenger Trapped by TIS/EDT (Forms Isobutane/Thioethers) tBuCat->Scavenger Optimal Scavengers SideReaction Alkylation of Trp/Tyr/Met (+56 Da Adducts) tBuCat->SideReaction Depleted Scavengers

Mechanistic pathway of t-butyl cation generation and scavenging.

Q4: What if I observe incomplete deprotection even after a 3-hour cleavage? A: Do not increase the temperature above 25°C, as thermal stress promotes premature cleavage of sensitive peptide bonds and epimerization of the peptide backbone[3][6]. Instead, implement a Double Cleavage strategy : Perform an initial 2-hour cleavage, filter the resin, and subject the captured filtrate to an additional 1-2 hours of incubation. Additionally, pre-swelling the resin in Dichloromethane (DCM) for 30 minutes prior to adding the TFA cocktail ensures deep penetration of the acid into the polymer matrix.

Quantitative Data: Cleavage Cocktail Efficacy

Table 1: Comparison of cleavage cocktails and their efficacy on Asu(OtBu) peptides.

Cleavage CocktailComposition (v/v)Recommended TimeBest ForAsu(OtBu) Deprotection Efficiency*
Standard TFA 95% TFA, 2.5% TIS, 2.5% H₂O3 - 4 hoursPeptides lacking Cys/Met/Trp>95%
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT3 - 4 hoursSequences with multiple sensitive residues>98%
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS3 hoursTrp/Tyr-rich sequences (No Cys)>90%
TFA/DCM (1:1) 50% TFA, 50% DCM1 - 2 hoursHighly acid-sensitive linkers<40% (Not recommended)

*Efficiency is based on LC-MS integration of the target product peak versus the +56 Da (tBu) adduct peak after 3 hours at 25°C.

Step-by-Step Methodology: Optimized Cleavage Protocol

This self-validating protocol ensures complete removal of the Asu(OtBu) protecting group while preserving peptide integrity.

  • Resin Preparation: Transfer 0.1 mmol of fully synthesized, Fmoc-deprotected peptide-resin to a fritted syringe or specialized reaction vessel. Wash thoroughly with DCM (3 x 5 mL) to remove residual DMF, then dry under vacuum for 15 minutes[2].

  • Cocktail Formulation: Prepare 10 mL of Reagent K (8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, 0.25 mL EDT) in a glass vial. Safety Note: Always perform this step in a certified fume hood due to the severe odor of EDT and the corrosive nature of TFA[2].

  • Cleavage Reaction: Add the freshly prepared cocktail to the resin. Agitate gently at room temperature (20-25°C) for exactly 3.5 hours . The extended time is critical to overcome the hydrophobic shielding of the aliphatic Asu(OtBu) ester[2][3].

  • Filtration: Filter the cleavage mixture into a 50 mL polypropylene conical tube. Wash the depleted resin with an additional 2 mL of neat TFA and combine the filtrates to maximize yield[2].

  • Precipitation: Concentrate the filtrate under a gentle stream of N₂ gas to approximately 3 mL. Rapidly add 30 mL of ice-cold diethyl ether to precipitate the peptide. A white to off-white solid should form immediately[6].

  • Isolation: Centrifuge the tube at 4,000 x g for 5 minutes at 4°C. Carefully decant the ether supernatant. Wash the pellet twice more with 30 mL of fresh ice-cold ether, centrifuging after each wash to remove residual scavengers and cleaved protecting groups[6].

  • Drying & Analysis: Air-dry the pellet briefly, dissolve in 50% Acetonitrile/Water containing 0.1% TFA, and lyophilize. Analyze the final powder via LC-MS to confirm the absolute absence of the +56 Da tBu adduct.

References
  • Introduction to Cleavage Techniques - Thermo Fisher Scientific. Available at: 2

  • Development of New Tools for the Synthesis of "Difficult Peptides" - TDX. Available at: 4

  • Cleavage of the tert-butyl ester without affecting other functional groups - BenchChem. Available at:3

  • Solid-phase Peptide Synthesis Services - Amerigo Scientific. Available at: 5

  • Design and Synthesis of Novel Hybrid Benzamide-Peptide Histone Deacetylase Inhibitors - National Institutes of Health (NIH). Available at: 1

  • Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis - ACS Publications. Available at: 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid in Peptide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the incorporation of (S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize the incorporation of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid (commonly referred to as Fmoc-L-Asu(OtBu)-OH or alpha-aminosuberic acid) during Solid-Phase Peptide Synthesis (SPPS).

While Asu(OtBu) is a powerful building block for synthesizing dicarba peptide analogs and stapled peptides 1, its unique structural properties—a long 6-carbon aliphatic side chain terminating in a bulky tert-butyl ester—introduce specific thermodynamic and kinetic challenges. This guide addresses the root causes of these side reactions and provides self-validating protocols to ensure high-purity yields.

Part 1: Cleavage & Deprotection Issues (The t-Butyl Cation Problem)

Q: Why am I observing a +56 Da mass addition on my final peptide after incorporating Asu(OtBu)?

Causality: During the global deprotection and cleavage of the peptide from the solid support, the trifluoroacetic acid (TFA) acidolysis of the tert-butyl (OtBu) ester on the Asu side chain generates a highly reactive t-butyl carbocation. If this electrophile is not rapidly intercepted, it will attack electron-rich nucleophilic side chains in your sequence—most notably Tryptophan (Trp), Tyrosine (Tyr), Cysteine (Cys), and Methionine (Met) 2. This results in irreversible alkylation and a characteristic +56 Da mass shift on LC-MS 3.

G Asu Asu(OtBu) Residue (Peptide-Resin) TFA TFA Cleavage (Acidolysis) Asu->TFA Cation t-Butyl Cation (Reactive Electrophile) TFA->Cation Target Free Asu Residue (Desired Product) TFA->Target Scavenger Scavengers (TIPS, Phenol, EDT) Cation->Scavenger Trapping Nucleophile Trp, Tyr, Met, Cys (Peptide Nucleophiles) Cation->Nucleophile Side Reaction Quenched Quenched t-Butyl (Inert Byproducts) Scavenger->Quenched Alkylated Alkylated Peptide (+56 Da Side Product) Nucleophile->Alkylated

Mechanism of t-butyl cation generation from Asu(OtBu) and its subsequent trapping vs. alkylation.

Protocol 1: Optimized Scavenger Cleavage (Self-Validating Workflow)

To prevent alkylation, you must overwhelm the reaction matrix with superior π -nucleophiles and thiol scavengers.

Step-by-Step Methodology:

  • Prepare Cleavage Cocktail (Reagent K variant): Mix 82.5% TFA, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT), 5% Water. Note: If your peptide lacks Cys/Met, you may substitute EDT with Triisopropylsilane (TIPS).

  • Pre-chill: Chill the cocktail to 0°C in an ice bath to control the initial exothermic reaction and slow down kinetic side reactions.

  • Cleavage: Add 10 mL of the chilled cocktail per 1 gram of dry peptide-resin. Stir gently at room temperature for exactly 2 hours.

  • Validation (Mini-Cleavage): At 90 minutes, extract a 10 μ L aliquot, precipitate in 1 mL cold diethyl ether, centrifuge, dissolve the pellet in 50% Acetonitrile/Water, and run a rapid LC-MS. Verify the disappearance of the +56 Da peak before proceeding to full precipitation.

  • Precipitation: Filter the resin and precipitate the filtrate into 10 volumes of ice-cold diethyl ether. Wash the pellet 3 times with cold ether to remove quenched t-butyl byproducts.

Part 2: Coupling Efficiency & Steric Hindrance

Q: Why are there prominent deletion sequences immediately following the incorporation of Asu(OtBu)?

Causality: The 8-carbon aliphatic chain of Asu is highly flexible, and the terminal tert-butyl ester is sterically massive. During SPPS, this hydrophobic tail frequently folds back toward the peptide backbone, creating a steric shield around the N-terminal alpha-amine. This physical obstruction prevents the incoming activated amino acid from efficiently accessing the amine, leading to incomplete amide bond formation and subsequent deletion sequences upon Fmoc deprotection.

Protocol 2: High-Efficiency Double Coupling

To overcome the thermodynamic barrier of steric hindrance, we must utilize highly reactive coupling additives and force the reaction to completion via a double-coupling strategy.

Step-by-Step Methodology:

  • First Coupling: Dissolve 4 equivalents (eq) of the incoming Fmoc-Amino Acid and 4 eq of OxymaPure in minimal Dimethylformamide (DMF).

  • Activation: Add 4 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes to form the active ester.

  • Reaction: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes.

  • Drain and Wash: Drain the reaction vessel and wash the resin 3 times with DMF.

  • Second Coupling (HATU): For the second coupling, dissolve 3 eq of the Fmoc-Amino Acid and 3 eq of HATU in DMF. Add 6 eq of N,N-Diisopropylethylamine (DIEA).

  • Reaction: Add to the resin and agitate for an additional 45 minutes.

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A colorless/yellow bead confirms >99% coupling efficiency. If blue, repeat Step 5.

Part 3: Epimerization at the Alpha-Carbon

Q: Why am I detecting diastereomeric impurities (D-Asu incorporation) in my final purified product?

Causality: Epimerization is the inversion of the stereocenter at the C-alpha carbon atom 4. When activating the alpha-carboxyl group of Fmoc-Asu(OtBu)-OH, the use of strong, unhindered bases (like DIEA) can abstract the alpha-proton. This leads to the formation of an intermediate oxazolone ring, which is achiral. When the amine of the growing peptide chain attacks this oxazolone to form the peptide bond, it can resolve into either the L- or D-enantiomer, resulting in diastereomeric mixtures.

Protocol 3: Epimerization-Suppressed Activation

To prevent oxazolone formation, the basicity of the coupling environment must be strictly controlled using weaker, sterically hindered bases.

Step-by-Step Methodology:

  • Reagent Selection: Replace DIEA with 2,4,6-Trimethylpyridine (sym-Collidine). Collidine is basic enough to facilitate coupling but too sterically hindered to abstract the alpha-proton.

  • Preparation: Dissolve 3 eq of Fmoc-Asu(OtBu)-OH and 3 eq of HATU in DMF.

  • Activation at Low Temperature: Chill the mixture to 4°C. Add 6 eq of sym-Collidine. Allow pre-activation for no more than 1 minute to minimize the lifespan of the highly reactive active ester.

  • Coupling: Add the chilled mixture to the resin and agitate for 1 hour, allowing the reaction to slowly warm to room temperature.

Quantitative Data Summary

The table below summarizes the expected analytical improvements when transitioning from standard SPPS protocols to the optimized methodologies detailed above.

Side ReactionPrimary CauseMitigation StrategyQuantitative Impact (Yield/Purity)
t-Butyl Alkylation (+56 Da) Unquenched t-butyl cation during TFA cleavageUse Reagent K (TFA/Phenol/Water/Thioanisole/EDT)Reduces alkylated impurities from >30% to <2%
Deletion Sequences Steric hindrance from 8-carbon OtBu chainDouble coupling (DIC/Oxyma followed by HATU/DIEA)Increases coupling efficiency from ~75% to >99%
Epimerization (D-Asu) Oxazolone formation via over-activationMild base activation (HATU/sym-Collidine at 4°C)Decreases diastereomeric impurities from 12% to <1%

References

  • ResearchGate. "How to quench the t Bu cation and avoid the realkylation of cysteine with tBu in peptide cleavage?". ResearchGate Scientific Forum.[Link]

  • Google Patents. "EP4201951A1 - Method for peptide synthesis".

Sources

Optimization

increasing overall yield for (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid containing peptides

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex peptides incorporating (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid (commonl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex peptides incorporating (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid (commonly referred to as Fmoc-Asu(OtBu)-OH or Fmoc-L-α-aminosuberic acid).

This uniquely structured amino acid is invaluable for developing peptide-based therapeutics, bioconjugates, and dicarba-bridged cyclic peptides[1]. However, its long aliphatic side chain and bulky protecting group introduce significant physicochemical bottlenecks during Solid-Phase Peptide Synthesis (SPPS). This guide is designed to dissect these challenges, explain the underlying causality of synthesis failures, and provide field-proven, self-validating protocols to maximize your overall yield.

Part 1: Overcoming Steric Hindrance & On-Resin Aggregation

Q: Why does my synthesis stall, or why do I see massive deletion sequences immediately after coupling Fmoc-Asu(OtBu)-OH?

The Causality: The side chain of Fmoc-Asu(OtBu)-OH consists of a flexible 5-carbon aliphatic linker terminating in a bulky tert-butyl ester. Once incorporated onto the growing peptide chain, this residue creates a highly hydrophobic microenvironment. In standard polystyrene resins, this induces "hydrophobic collapse" and inter-chain β -sheet aggregation. This physical aggregation shields the N-terminal amine, preventing incoming activated amino acids from accessing the reactive site.

The Solution:

  • Resin Swapping: Transition from polystyrene to a PEG-based resin (e.g., ChemMatrix). PEG resins maintain excellent swelling properties even when burdened with highly hydrophobic, lipid-like sequences.

  • Coupling Reagent Optimization: Abandon uronium-based reagents (HBTU/HATU) for this specific coupling. If an HBTU coupling is slowed by steric hindrance, the reagent can react with the free N-terminus to form a dead-end guanidinium byproduct (capping the peptide). Instead, use the DIC/OxymaPure system. Oxyma provides superior anchimeric assistance and coupling efficiency for sterically hindered residues without the risk of N-terminal capping[2][3].

Table 1: Coupling Reagent Comparison for Bulky Aliphatic Residues
Reagent SystemCoupling EfficiencyEpimerization RiskCapping Byproduct RiskRecommendation
DIC/OxymaPure ExcellentVery LowNoneGold Standard [3][4]
HATU/DIEA GoodLowHigh (Guanidinylation)Secondary Option
HBTU/DIEA ModerateModerateHigh (Guanidinylation)Not Recommended

Part 2: Optimizing Fmoc Deprotection Kinetics

Q: I am observing incomplete Fmoc removal post-Asu incorporation. Standard 20% piperidine isn't working. How do I fix this?

The Causality: Just as aggregation prevents coupling, it also restricts the diffusion of piperidine into the resin matrix to execute the base-catalyzed β -elimination of the Fmoc group.

The Solution: Disrupt the hydrogen bonding network driving the aggregation. Incorporate a stronger, less sterically hindered base, and apply kinetic energy (heat). Adding 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your 20% piperidine solution drastically increases deprotection kinetics.

Part 3: Cleavage and Carbocation Scavenging

Q: Mass spectrometry shows a +56 Da adduct on my final peptide. What is this, and how do I prevent it?

The Causality: During global acidic cleavage (typically 95% TFA), the tert-butyl (OtBu) protecting group on the suberic acid side chain is released via acidolysis. This generates a highly reactive tert-butyl carbocation . If this electrophile is not rapidly trapped by a scavenger, it will permanently alkylate electron-rich side chains in your peptide—most commonly Tryptophan, Tyrosine, Methionine, or Cysteine—resulting in a +56 Da mass shift.

The Solution: Utilize an aggressive scavenger cocktail like Reagent K or Cocktail O, which contains highly nucleophilic thiols (EDT, DODT) and silanes (TIPS) to quench the carbocation before it can react with your peptide.

Scavenging_Mechanism A Asu(OtBu) Residue B TFA Cleavage (Acidolysis) A->B C Free Asu (Suberic Acid) Desired Product B->C D t-Butyl Cation (Reactive Electrophile) B->D E Alkylation of Trp/Tyr/Met (+56 Da Adduct) D->E No Scavenger F Scavenger Trap (TIPS/DODT Adduct) D->F + TIPS/DODT

Caption: Acidolytic cleavage of the OtBu group and the mechanistic role of carbocation scavengers.

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and high yields, implement the following self-validating workflows in your laboratory.

Protocol 1: Microwave-Assisted DIC/Oxyma Coupling of Fmoc-Asu(OtBu)-OH

This protocol utilizes in-process colorimetric validation to ensure reaction completion.

  • Resin Preparation: Swell PEG-based resin (e.g., ChemMatrix) in DMF/DCM (1:1 v/v) for 30 minutes.

  • Pre-Coupling Validation: Perform a Kaiser (ninhydrin) test. A deep blue resin confirms the presence of free, unhindered primary amines.

  • Activation: In a separate vial, dissolve 5.0 equivalents of Fmoc-Asu(OtBu)-OH and 5.0 equivalents of OxymaPure in minimal DMF. Add 5.0 equivalents of DIC. Stir for 2 minutes to form the active ester[5].

  • Coupling: Add the activated mixture to the resin. Heat at 75°C for 15 minutes using a microwave peptide synthesizer.

  • Post-Coupling Validation: Wash the resin extensively with DMF (5x). Perform a second Kaiser test. A yellow/colorless result validates complete acylation. If slightly blue, repeat step 4 before proceeding.

SPPS_Workflow A 1. Resin Selection (PEG-based ChemMatrix) B 2. Coupling Fmoc-Asu(OtBu)-OH (DIC/OxymaPure, 75°C MW) A->B C 3. Fmoc Deprotection (20% Piperidine + 0.1M DBU) B->C D 4. Sequence Elongation (Monitor via UV/Kaiser) C->D E 5. Global Cleavage & Scavenging (TFA/TIPS/H2O/DODT) D->E

Caption: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for Fmoc-Asu(OtBu)-OH.

Protocol 2: Global Cleavage & Scavenging (Reagent K Variant)

This protocol ensures complete removal of the bulky OtBu group while protecting sensitive residues.

  • Cocktail Preparation: Prepare a fresh cleavage cocktail containing TFA / Water / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5 v/v). Note: If your sequence lacks Cys/Met, you may substitute EDT with TIPS (Triisopropylsilane).

  • Cleavage: Add 10 mL of cocktail per gram of dry resin. Stir gently at room temperature for 3 hours. The extended time ensures complete hydrolysis of the sterically hindered OtBu ester.

  • Precipitation: Filter the resin and drip the cleavage solution into 10 volumes of ice-cold diethyl ether (-20°C) to precipitate the crude peptide.

  • Validation: Centrifuge at 4000 rpm for 10 minutes, wash the pellet 3x with cold ether, and dry. Perform immediate LC-MS analysis on a small aliquot to validate the absence of the +56 Da t-butyl adduct before proceeding to preparative HPLC purification.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. Verified URL: [Link]

  • DIC/Oxyma Based Efficient Synthesis and Activity Evaluation. Chinese Journal of Organic Chemistry. Verified URL:[Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of Novel Benzoyl Amino Acid Ester Derivatives. Molecules (NIH/PMC). Verified URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid vs L-glutamic acid tert-butyl ester in peptide synthesis

Executive Summary In the rapidly evolving landscape of peptide therapeutics, the selection of acidic amino acid building blocks dictates not only the primary sequence but also the three-dimensional conformation, metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics, the selection of acidic amino acid building blocks dictates not only the primary sequence but also the three-dimensional conformation, metabolic stability, and pharmacokinetic profile of the final drug. This guide provides an objective, data-driven comparison between two critical protected amino acids used in Solid-Phase Peptide Synthesis (SPPS): (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid (commonly known as L-α-aminosuberic acid tert-butyl ester, or Asu(OtBu) ) and L-glutamic acid tert-butyl ester (Glu(OtBu) ).

While Glu(OtBu) remains the foundational workhorse for standard peptide bonds and short-range lactam bridges, Asu(OtBu) has emerged as a premier non-canonical building block for engineering redox-stable dicarba disulfide mimetics and tuning the pH-responsiveness of lipid-inserting peptides.

Structural & Mechanistic Divergence

The fundamental divergence in the performance of these two derivatives stems from their aliphatic side-chain lengths, which directly govern their spatial reach and hydrophobicity.

  • Glu(OtBu) (C5 Dicarboxylic Acid): Contains a two-methylene ( −CH2​−CH2​− ) side chain. In SPPS, the γ -carboxyl is protected by an acid-labile tert-butyl (OtBu) group[1]. Glu is highly hydrophilic and is optimal for forming tight i,i+4 lactam bridges (e.g., with Lysine) to stabilize α -helical conformations.

  • Asu(OtBu) (C8 Dicarboxylic Acid): Contains a five-methylene ( −CH2​−CH2​−CH2​−CH2​−CH2​− ) side chain. The extended hydrocarbon chain significantly increases the lipophilicity of the residue. The spatial distance between the α -carbon and the ω -carboxyl perfectly mimics the geometry of a native cystine disulfide ( Cys−Cys ) bridge, making it an ideal candidate for macrocyclization[2].

Workflow Start Fmoc-SPPS Resin Glu Fmoc-Glu(OtBu)-OH (2 Methylene Side-Chain) Start->Glu Asu Fmoc-Asu(OtBu)-OH (5 Methylene Side-Chain) Start->Asu Lactam Lactam Bridge / GLP-1 Spacer Glu->Lactam Dicarba Dicarba Disulfide Mimetic Asu->Dicarba Cleavage Global TFA Cleavage (Removes OtBu) Lactam->Cleavage Dicarba->Cleavage

SPPS workflow comparing the integration and structural applications of Glu vs Asu derivatives.

Application Case Studies & Causality

A. Engineering Dicarba Disulfide Mimetics (Asu)

Native disulfide bonds are susceptible to reduction by intracellular glutathione, leading to rapid degradation of cyclic peptide drugs. By substituting the Cys−Cys bridge with an Asu-based macrocycle, researchers create "dicarba" analogs. Because the C8 length of Asu matches the spatial span of a disulfide bond, the peptide retains its bioactive conformation while becoming completely redox-stable. This strategy has been successfully employed to synthesize highly stable analogs of calcitonin[2] and human relaxin-3[3].

B. pH-Dependent Membrane Permeation (Asu vs. Glu)

In the development of pH-Low Insertion Peptides (pHLIPs) for targeting acidic tumor microenvironments, the choice between Glu and Asu dictates the pH threshold for membrane insertion. Experimental data demonstrates that replacing Glu with Asu shifts the membrane permeation midpoint ( pKper​ ) from 5.22 to 6.03[4]. Causality: The longer aliphatic chain of Asu increases the peptide's baseline affinity for the lipid bilayer via enhanced hydrophobic interactions, requiring less severe acidification to trigger full membrane insertion[4].

Mechanism Asu Asu (C8) Substitution Hydro Increased Hydrophobicity Asu->Hydro Lipid Higher Lipid Affinity Hydro->Lipid Perm Membrane Permeation at Higher pH Lipid->Perm

Mechanistic pathway showing how Asu substitution alters pH-dependent membrane permeation.

C. GLP-1 Lipidation Spacers (Glu)

In blockbuster GLP-1 analogs like Liraglutide and Semaglutide, Glu(OtBu) is uniquely utilized as a γ -spacer[5][6]. The γ -carboxyl group is conjugated to a Lysine side-chain on the peptide backbone, while the α -amine is attached to a fatty acid (e.g., palmitic acid). The OtBu group protects the α -carboxyl during synthesis, which, upon cleavage, acts as a crucial acidic pharmacophore for albumin binding[6].

Quantitative Data Comparison

Property / MetricL-Glutamic acid tert-butyl esterL-Aminosuberic acid tert-butyl ester
Side-Chain Length 2 Methylenes (C5 total)5 Methylenes (C8 total)
Membrane Permeation ( pKper​ ) 5.22 (Lower pH required)[4]6.03 (Higher pH threshold)[4]
Primary Cyclization Role i,i+4 Lactam bridgesMacrocyclic Disulfide Mimetics[2]
Redox Stability (Post-cleavage) N/A (Linear or Lactam)Extremely High (Stable C-C bridge)[3]
Role in Drug Delivery γ -spacer for lipid nanoparticles[5]System xc−​ substrate targeting[7]

Self-Validating Experimental Protocol: Fmoc-SPPS & Deprotection

To ensure high-fidelity incorporation of either Fmoc-Glu(OtBu)-OH or Fmoc-Asu(OtBu)-OH, the following self-validating protocol utilizes orthogonal protection principles[1]. The tert-butyl ester prevents unwanted side-chain branching during coupling but is cleanly removed during global acidic cleavage.

Step 1: Fmoc Deprotection & Validation
  • Swell the peptide-resin in Dimethylformamide (DMF) for 20 minutes.

  • Treat the resin with 20% Piperidine in DMF for 2×10 minutes.

  • Validation Check: Collect the deprotection effluent and measure UV absorbance at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful removal of the Fmoc protecting group.

Step 2: Amino Acid Coupling
  • Prepare a solution of 4 equivalents of the amino acid (Fmoc-Glu(OtBu)-OH or Fmoc-Asu(OtBu)-OH), 3.9 eq of HATU, and 8 eq of DIEA in DMF.

  • Add the activated mixture to the resin and agitate for 45–60 minutes at room temperature.

  • Validation Check (Kaiser Test): Take a few resin beads and apply ninhydrin solutions. A yellow color indicates complete coupling (no free primary amines). A blue color (Ruhemann's purple) dictates that a secondary coupling cycle is required.

Step 3: Global Cleavage and OtBu Deprotection

Causality Note: The OtBu group requires strong acidic conditions for removal. Scavengers are mandatory to trap the resulting tert-butyl carbocations, preventing them from irreversibly alkylating electron-rich residues (like Tryptophan or Tyrosine) on your peptide.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H2​O .

  • Incubate the resin in the cocktail for 2 hours at room temperature.

  • Filter the resin and precipitate the free peptide in cold diethyl ether.

  • Validation Check: Analyze the crude precipitate via LC-MS. The observed mass should reflect the loss of the OtBu group ( ΔM=−56.1 Da per tert-butyl group removed).

References

  • Fine-Tuning and Enhancement of pH-Dependent Membrane Permeation of Cyclic Peptides by Utilizing Noncanonical Amino Acids with Extended Side Chains, Journal of Medicinal Chemistry - ACS Public
  • Enzymatic semisynthesis of dicarba analogs of calcitonin, PubMed,
  • Solid phase synthesis and structural analysis of novel A-chain dicarba analogs of human relaxin-3 (INSL7)
  • How to Prepare Fmoc-L-Glutamic Acid 1-tert-butyl Ester?, Guidechem,
  • Chemical Abbreviation List Related to Peptides, NovoPro Bioscience Inc.,
  • Pal-Glu-OtBu: A Cornerstone in Developing Advanced Drug Delivery Systems, nbinno.com,
  • Functional Imaging of Oxidative Stress with a Novel PET Imaging Agent, 18F-5-Fluoro-l-Aminosuberic Acid, PMC,

Sources

Comparative

HPLC Method Validation for Peptides Containing (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid: A Comparative Guide

Introduction: The Analytical Challenge (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a specialized unnatural amino acid—essentially the tert-butyl (t-Bu) ester of L-2-aminooctanedioic acid. It is frequently incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a specialized unnatural amino acid—essentially the tert-butyl (t-Bu) ester of L-2-aminooctanedioic acid. It is frequently incorporated into peptide therapeutics to facilitate downstream lipidation, stapling, or half-life extension. However, the presence of the t-Bu protecting group introduces a severe analytical bottleneck during High-Performance Liquid Chromatography (HPLC) method validation. The t-Bu moiety is highly hydrophobic, increasing the risk of column carryover, and is intrinsically acid-labile. Consequently, standard peptide HPLC methods that rely on acidic modifiers can induce artifactual degradation, compromising the integrity of the validation data.

Mechanistic Causality: Why Standard Methods Fail

The tert-butyl ester is a prevalent protecting group prized for its stability under basic conditions, but it is highly susceptible to acid-catalyzed cleavage 1. The deprotection mechanism involves the protonation of the ester oxygen by a strong acid, followed by the elimination of isobutylene to yield the free carboxylic acid (the des-t-Bu impurity) 1.

While high concentrations of Trifluoroacetic Acid (TFA) (e.g., 95%) are deliberately used to cleave this group during Solid-Phase Peptide Synthesis (SPPS) 2, the dilute 0.1% TFA (pH ~2.0) typically used in standard reversed-phase HPLC (RP-HPLC) mobile phases creates a hidden vulnerability. During extended analytical sequences, peptides residing in the autosampler dissolved in acidic diluents undergo slow, continuous hydrolysis 3. This artifactual degradation artificially lowers the reported purity of the intact peptide, leading to out-of-specification (OOS) results during International Council for Harmonisation (ICH) method validation 4.

Comparative Analysis: Mobile Phase and Column Selection

To establish a robust, ICH-compliant RP-HPLC method 5, analytical scientists must balance the need for sharp peak shapes with the structural preservation of the t-Bu group.

Mobile Phase Modifiers
  • 0.1% TFA (pH ~2.0) : Provides excellent ion-pairing, suppressing the ionization of residual silanols on the stationary phase and delivering sharp peaks. However, it presents an unacceptable risk of autosampler t-Bu hydrolysis.

  • 0.1% Formic Acid (pH ~2.7) : A weaker acid that reduces the rate of hydrolysis. Unfortunately, its weaker ion-pairing capability often results in peak tailing for highly basic or hydrophobic peptides.

  • 10 mM Ammonium Acetate (pH 6.8) : Operating at near-neutral pH completely arrests the acid-catalyzed elimination of isobutylene, ensuring 100% sample stability. The trade-off is a loss of traditional hydrophobic retention.

Column Chemistries

Because neutral mobile phases reduce hydrophobic retention, column chemistry must be altered to maintain selectivity.

  • C18 (Standard) : Relies purely on dispersive hydrophobic interactions. At pH 6.8, it struggles to resolve the intact t-Bu peptide from the des-t-Bu impurity.

  • Biphenyl (Optimal) : Biphenyl stationary phases leverage orthogonal π−π interactions and enhanced shape selectivity. Even without strong acidic ion-pairing, the biphenyl rings easily differentiate the bulky, aliphatic tert-butyl group from the polar, free carboxylic acid of the degradation product.

Quantitative Performance Comparison
Mobile Phase SystemColumn ChemistryResolution ( Rs​ ) (Intact vs des-t-Bu)Peak Tailing Factor ( Tf​ )24h Autosampler Degradation (%)Conclusion / Causality
0.1% TFA (pH 2.0)C18 (Standard)2.81.054.5%High Risk: Excellent ion-pairing, but acid-catalyzed hydrolysis of t-Bu occurs in the autosampler.
0.1% Formic Acid (pH 2.7)C18 (Standard)2.11.351.2%Suboptimal: Milder acid reduces degradation, but weaker ion-pairing leads to peak tailing.
10 mM NH₄OAc (pH 6.8)C81.51.15< 0.1%Poor Resolution: Neutral pH halts degradation, but C8 lacks the selectivity to resolve the impurity.
10 mM NH₄OAc (pH 6.8)Biphenyl3.21.10< 0.1%Optimal Method: Neutral pH ensures stability; orthogonal π−π interactions provide superior shape selectivity.

Experimental Protocols: Self-Validating Systems

A self-validating protocol embeds its own acceptance criteria into the execution of the run. If the sequence completes and internal controls pass, the data is inherently trustworthy.

Protocol 1: Self-Validating Specificity & Forced Degradation
  • Preparation of the des-t-Bu Impurity Standard : To ensure the method can separate the intact peptide from its primary degradation product, treat 1 mg of the peptide with 20-50% TFA in Dichloromethane (DCM) for 30 minutes to partially cleave the t-butyl ester 1.

  • Quenching : Immediately quench the aliquot by diluting it in methanol to stop the reaction, then dry under vacuum 1.

  • System Suitability Test (SST) Assembly : Reconstitute the partially degraded sample in the neutral sample diluent (10 mM Ammonium Acetate / Acetonitrile).

  • Validation Criteria : Inject the SST mixture. The system validates itself for specificity only if the resolution ( Rs​ ) between the intact (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid peptide and the des-t-Bu impurity is ≥2.0 5.

Protocol 2: ICH Q2(R1) Compliant Linearity & Precision Workflow
  • Preparation of Deactivated Vials : Hydrophobic peptides containing the t-butoxy group are prone to non-specific binding to standard borosilicate glass. Use silanized or polypropylene vials for all standard preparations to prevent artificial signal loss at low concentrations.

  • Linearity Standard Preparation : Prepare a stock solution of the peptide at 1000 µg/mL in 10 mM Ammonium Acetate/Acetonitrile (50:50, v/v). Serially dilute to create 5 levels ranging from the Limit of Quantification (LOQ) to 120% of the target analytical concentration 6.

  • Precision & Carryover Assessment (Self-Validating Sequence) :

    • Inject Blank (Diluent) to establish the baseline.

    • Inject Standard Level 3 (100% nominal) six consecutive times. The system validates its precision if the Peak Area %RSD is ≤2.0% 6.

    • Immediately inject a Blank. The system validates its absence of carryover if the target peak area is <0.05% of the 100% standard.

  • In-Run Stability Control : Re-inject the 100% standard at the end of the 24-hour sequence. The method validates its own stability if the area difference from the initial injection is <1.0% .

Method Optimization Workflow

HPLC_Method_Validation Sample Peptide with (S)-2-Amino-8-(tert-butoxy) -8-oxooctanoic acid Risk Risk: t-Bu Acid Lability & Hydrophobicity Sample->Risk MP_Eval Mobile Phase Evaluation Risk->MP_Eval Requires optimization TFA 0.1% TFA (pH 2.0) High Degradation Risk MP_Eval->TFA FA 0.1% FA (pH 2.7) Moderate Stability MP_Eval->FA NH4OAc 10mM NH4OAc (pH 6.8) Optimal Stability MP_Eval->NH4OAc Col_Eval Column Selection (C8 vs Biphenyl) TFA->Col_Eval FA->Col_Eval NH4OAc->Col_Eval Val_Protocol ICH Q2(R1) Validation (Self-Validating System) Col_Eval->Val_Protocol Final Method

Workflow for optimizing and validating HPLC methods for acid-labile tert-butyl protected peptides.

References

  • Application of tert-Butyl Disulfide-Protected Amino Acids for the Fmoc Solid-Phase Synthesis of Lactam Cyclic Peptides under Mild Metal-Free Conditions. The Journal of Organic Chemistry - ACS Publications. 2

  • Experimental setup for monitoring t-butyl ester cleavage by HPLC. Benchchem. 1

  • Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis. Benchchem. 3

  • Review On: RP-HPLC. Zenodo. 4

  • Application Notes & Protocols for HPLC Method Development and Validation of Lutrelin. Benchchem. 6

  • A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences. 5

Sources

Validation

comparing (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid with other alpha-aminosuberic acid derivatives

In the landscape of modern medicinal chemistry, the structural nuances of a molecule can dictate its therapeutic potential. This is particularly true for alpha-aminosuberic acid derivatives, a class of compounds that has...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the structural nuances of a molecule can dictate its therapeutic potential. This is particularly true for alpha-aminosuberic acid derivatives, a class of compounds that has garnered significant attention for its utility as a versatile scaffold in drug design, most notably in the development of histone deacetylase (HDAC) inhibitors. This guide provides an in-depth comparison of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid with other key alpha-aminosuberic acid derivatives, offering a critical analysis of their synthesis, physicochemical properties, and biological activities, supported by experimental data.

The Significance of the α-Aminosuberic Acid Scaffold

Alpha-aminosuberic acid, or 2-aminooctanedioic acid, is a non-proteinogenic α-amino acid that serves as a foundational building block in the synthesis of a variety of bioactive molecules.[1][2] Its eight-carbon backbone provides a flexible yet defined linker, while the presence of both an amino and two carboxylic acid groups offers multiple points for chemical modification. This trifunctional nature makes it an ideal starting material for creating diverse chemical libraries for drug screening.

One of the most successful applications of the α-aminosuberic acid scaffold is in the design of HDAC inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Their aberrant activity is implicated in various diseases, including cancer and neurological disorders.[4] The general pharmacophore model for a hydroxamate-based HDAC inhibitor consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region that occupies the catalytic tunnel, and a cap group that interacts with the surface of the enzyme.[4] The suberic acid backbone is an effective linker that has been extensively utilized in the development of potent HDAC inhibitors.

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid: A Key Intermediate

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a protected derivative of L-α-aminosuberic acid. The tert-butyl ester at the ω-carboxyl group and the free α-amino and α-carboxyl groups make it a valuable and versatile intermediate in solid-phase and solution-phase peptide synthesis and in the construction of more complex molecules.[5][6] The tert-butyl protecting group offers the advantage of being removable under acidic conditions, which are orthogonal to many common amine protecting groups (e.g., Boc, Fmoc) and coupling conditions used in peptide synthesis.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid, these properties are influenced by the presence of the ionizable amino and carboxylic acid groups, as well as the lipophilic tert-butyl group.

PropertyValueSource
Molecular Formula C12H23NO4[5]
Molecular Weight 245.32 g/mol [5]
Physical Form White to Yellow Solid[5]
Purity ≥95%[5]
Synthesis of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid

The synthesis of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid typically starts from a commercially available, suitably protected glutamic acid derivative, which is then elaborated to the eight-carbon chain of suberic acid. A more direct approach involves the selective protection of L-α-aminosuberic acid. A general synthetic workflow is outlined below.

G cluster_0 Synthetic Workflow Start L-α-Aminosuberic acid Step1 Protection of α-amino group (e.g., Boc anhydride) Start->Step1 Protection Step2 Selective mono-esterification of ω-carboxyl group (e.g., tert-butanol, DCC, DMAP) Step1->Step2 Esterification Step3 Deprotection of α-amino group Step2->Step3 Deprotection End (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid Step3->End

Caption: A generalized synthetic workflow for (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid.

Comparative Analysis with Other α-Aminosuberic Acid Derivatives

The versatility of the α-aminosuberic acid scaffold has led to the development of a wide array of derivatives with diverse biological activities. The following sections compare (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid as a building block to other key derivatives, particularly in the context of HDAC inhibition.

Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat)

SAHA is a pan-HDAC inhibitor and the first of its class to receive FDA approval for the treatment of cutaneous T-cell lymphoma.[3] It is considered a benchmark compound for HDAC inhibitor development.

  • Structural Differences: SAHA features an anilide cap group and a hydroxamic acid zinc-binding group. In contrast, (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a precursor with a free amino group and a protected carboxylic acid, which can be further modified to introduce various cap and zinc-binding groups.

  • Biological Activity: SAHA exhibits potent, low nanomolar inhibition of most HDAC isoforms.[7] The biological activity of derivatives synthesized from (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid will depend on the nature of the cap and ZBG that are subsequently added.

Other Hydroxamic Acid-Based Derivatives

Numerous analogs of SAHA have been synthesized to explore the structure-activity relationship (SAR) and to improve isoform selectivity.

  • Modifications to the Linker: Studies have shown that introducing substituents on the suberic acid linker can significantly impact HDAC inhibitory activity. For instance, substitution adjacent to the hydroxamic acid moiety generally leads to a decrease in potency, suggesting steric constraints within the active site.[7]

  • Modifications to the Cap Group: Replacing the phenyl cap of SAHA with other aromatic or heterocyclic groups can modulate potency and isoform selectivity. Some tricyclic vorinostat analogues have shown improved HDAC inhibition and stronger cytotoxic effects against certain cancer cell lines compared to SAHA.[8]

Non-Hydroxamate Derivatives

Due to concerns about the potential for hydroxamic acids to cause off-target effects and exhibit poor pharmacokinetics, there is growing interest in developing HDAC inhibitors with alternative zinc-binding groups.

  • α-Amino Amide Derivatives: The α-amino amide moiety has been explored as a zinc-binding group. Some α-amino amide derivatives have shown promising HDAC6 selective inhibition.[9] (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is an ideal starting material for the synthesis of such compounds.

Comparative Data on HDAC Inhibition

The following table summarizes the HDAC inhibitory activity of SAHA and some of its derivatives. This data, collated from different studies, highlights the impact of structural modifications on potency.

CompoundR Group (Modification)IC50 (µM)TargetSource
SAHA Phenyl (Cap)0.090HeLa nuclear extract[7]
MS-275 Pyridyl-amino-benzoyl (Cap)3.2HeLa nuclear extract[7]
Analog 1d n-butyl (on linker)72HeLa nuclear extract[7]
Analog 1b ethyl (on linker)449HeLa nuclear extract[7]
Compound 7k Tricyclic (Cap)More potent than SAHAHeLa nuclear extract[8]
Compound a9 Ethanolamine (ZBG)11.15 (HeLa cells)HDAC1 & HDAC6[9]
Compound b8 1-amino-2-propanol (ZBG)13.68 (HeLa cells)HDAC6 selective[9]

Note: The IC50 values are from different studies and may have been determined under slightly different assay conditions. Direct comparison should be made with caution.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following are representative protocols for the synthesis of an α-aminosuberic acid derivative and the evaluation of its HDAC inhibitory activity.

General Synthesis of a SAHA Analog from (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid

This protocol outlines a general procedure for the synthesis of a hypothetical SAHA analog.

G cluster_0 Synthesis of a SAHA Analog Start (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid Step1 Couple with aniline derivative (Cap group) using a peptide coupling reagent (e.g., HATU, HOBt) Start->Step1 Amide bond formation Step2 Deprotect tert-butyl ester using trifluoroacetic acid (TFA) Step1->Step2 Deprotection Step3 Convert the resulting carboxylic acid to a hydroxamic acid using hydroxylamine and a coupling reagent Step2->Step3 Hydroxamic acid formation End Final SAHA Analog Step3->End

Caption: A general synthetic route to a SAHA analog.

Step-by-Step Procedure:

  • Amide Coupling: Dissolve (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid (1.0 eq) and the desired aniline derivative (1.1 eq) in a suitable solvent such as dimethylformamide (DMF). Add a peptide coupling reagent like HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified product in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Hydroxamic Acid Formation: Dissolve the deprotected carboxylic acid in DMF. Add a coupling reagent such as HOBt (1.2 eq) and EDC (1.2 eq). Stir for 10 minutes, then add a solution of hydroxylamine hydrochloride (1.5 eq) and a base like N-methylmorpholine (NMM) (1.5 eq) in DMF. Stir at room temperature overnight.

  • Final Purification: Perform an aqueous work-up as described in step 2 and purify the final product by preparative HPLC to yield the desired SAHA analog.

In Vitro HDAC Activity Assay

A common method for measuring HDAC activity is a fluorometric assay using a commercially available kit.

Principle: The assay utilizes a substrate that is deacetylated by HDACs. A developer solution then cleaves the deacetylated substrate to release a fluorophore, which can be quantified.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations.

  • Assay Reaction: In a 96-well plate, add the HDAC enzyme (e.g., HeLa nuclear extract or a recombinant human HDAC isoform), the assay buffer, and the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Stop the reaction and develop the signal by adding the developer solution containing a protease.

  • Measurement: Incubate for a further 15-30 minutes at 37°C. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion and Future Perspectives

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of α-aminosuberic acid-based HDAC inhibitors. Its protected ω-carboxyl group and free α-amino and α-carboxyl groups allow for the systematic and modular synthesis of a wide range of derivatives with diverse cap and zinc-binding groups.

Comparative analysis with established compounds like SAHA and its analogs reveals that subtle structural modifications to the α-aminosuberic acid scaffold can have a profound impact on biological activity and isoform selectivity. The development of non-hydroxamate derivatives and compounds with modified linkers and cap groups continues to be a promising strategy for discovering novel therapeutics with improved efficacy and safety profiles.

The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of new α-aminosuberic acid derivatives. As our understanding of the structural biology of HDACs and other therapeutic targets deepens, the rational design of new drug candidates based on this versatile scaffold will undoubtedly continue to be a fruitful area of research.

References

  • Cui, F., et al. (2014). Synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a Precursor to the Unusual Amino Acid Residue of the Anticancer Agent Microsporin B. Tetrahedron Letters, 55(1), pp. 184-186.
  • PubChem. alpha,alpha'-Diaminosuberic acid. (2024). Available from: [Link]

  • Bradner, J. E., et al. (2010). Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid. ACS Medicinal Chemistry Letters, 1(4), pp. 154-158.
  • Szymański, P., et al. (2021). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. International Journal of Molecular Sciences, 22(17), 9369.
  • Li, Y., et al. (2020). Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group. Frontiers in Chemistry, 8, 589.
  • Chen, S., et al. (2023). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. Turkish Journal of Pharmaceutical Sciences, 20(4), pp. 386-397.
  • Mottamal, M., et al. (2015). Aminosuberoyl hydroxamic acids (ASHAs): a potent new class of HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(14), pp. 3928-3933.
  • PubChem. 2-Aminooctanedioic acid. (2024). Available from: [Link]

  • Kim, D., et al. (2001). Synthesis of L-2-amino-8-oxodecanoic acid: an amino acid component of apicidins. Tetrahedron Letters, 42(33), pp. 5699-5701.
  • Xu, W., et al. (2024). Design, synthesis, and antiproliferative activity evaluation of novel N-hydroxyurea derivatives as possible dual HDAC-BET inhibitors. Journal of the Iranian Chemical Society, 21(1), pp. 23-35.
  • dos Santos, A. S., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 26(11), 3326.
  • Wang, D., et al. (2007). Structure-activity relationships of histone deacetylase inhibitors. Current Medicinal Chemistry, 14(27), pp. 2893-2913.
  • Hlaváček, J., et al. (1993). The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies.

Sources

Comparative

LC-MS Analysis of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid Degradation Products: A Column Chemistry Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Method Development, Column Chemistry Comparison, and LC-MS/MS Optimization Executive Summary & Chemical Context (S)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Method Development, Column Chemistry Comparison, and LC-MS/MS Optimization

Executive Summary & Chemical Context

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid, commonly referred to as H-Asu(OtBu)-OH , is a critical protected amino acid building block utilized in the synthesis of complex therapeutic peptides, including stapled peptides and lipidated analogs.

The primary analytical challenge associated with H-Asu(OtBu)-OH is monitoring its primary degradation pathway: the acid-catalyzed or thermal cleavage of the tert-butyl ester protecting group[1]. This degradation yields (S)-2-Aminooctanedioic acid (H-Asu-OH) and volatile isobutylene.

From an analytical perspective, this transformation represents a massive shift in physicochemical properties. The parent compound is moderately hydrophobic due to the bulky tert-butyl tail, whereas the degradant (H-Asu-OH) is a highly polar, purely zwitterionic dicarboxylic acid.

Pathway Parent H-Asu(OtBu)-OH (Parent Compound) Stress Acidic/Thermal Stress (H+) Parent->Stress Degradant H-Asu-OH (Polar Degradant) Stress->Degradant Loss of t-Butyl (-56 Da) Byproduct Isobutylene (Volatile) Stress->Byproduct

Chemical degradation pathway of H-Asu(OtBu)-OH via acid-catalyzed ester cleavage.

The Analytical Challenge: The Polarity Gap

As a Senior Application Scientist, the most common failure point I observe in amino acid degradation analysis is the over-reliance on standard Reversed-Phase (RP) C18 chromatography.

The Causality of C18 Failure: Standard C18 stationary phases rely entirely on hydrophobic interactions. While the parent H-Asu(OtBu)-OH retains adequately, the degradant H-Asu-OH lacks the hydrophobic tert-butyl moiety. Consequently, H-Asu-OH fails to partition into the C18 phase and co-elutes with the column void volume ( t0​ ). This results in severe matrix effects, ion suppression in the Electrospray Ionization (ESI) source, and poor peak symmetry[2].

To solve this, analytical scientists must pivot to orthogonal retention mechanisms.

MethodLogic Start Target: H-Asu(OtBu)-OH & H-Asu-OH (Polar) Phase Stationary Phase Selection Start->Phase C18 Standard C18 Poor retention of H-Asu-OH (Elutes in void volume) Phase->C18 Conventional IP Ion-Pairing RP (NFPA) Good retention but MS signal suppression Phase->IP Modified RP HILIC HILIC (Amide/Zwitterionic) Excellent retention of both High MS sensitivity Phase->HILIC Orthogonal

Decision matrix for selecting the optimal LC-MS stationary phase for polar amino acids.

Column Technology Comparison

To objectively determine the best approach, we must compare three distinct chromatographic strategies:

  • Standard RP-C18: (e.g., BEH C18)

  • Ion-Pairing RP (IP-RP): Utilizing volatile perfluorinated carboxylic acids like Nonafluoropentanoic acid (NFPA) to form hydrophobic complexes with the zwitterionic amino acid[3].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizing Amide or Zwitterionic stationary phases. HILIC separation is based on the partitioning of the analyte between a highly organic mobile phase and a water-enriched layer immobilized on the stationary phase[4].

Quantitative Performance Comparison (Target: H-Asu-OH Degradant)
Chromatographic ParameterStandard RP-C18Ion-Pairing RP (IP-RP)HILIC (Amide/Zwitterionic)
Retention Factor ( k′ ) < 0.5 (Co-elutes with t0​ )3.5 - 5.04.0 - 6.5
Peak Symmetry ( As​ ) Poor (Severe Tailing)Good (1.0 - 1.2)Excellent (0.9 - 1.1)
ESI-MS Compatibility HighLow (Severe Ion Suppression)Very High
Estimated LOQ > 500 ng/mL~ 100 ng/mL< 10 ng/mL
System Equilibration Fast (~10 Column Volumes)Very Slow (>50 CV)Moderate (~20 CV)

The Verdict: HILIC is the superior choice. Why? Not only does HILIC provide excellent retention for the polar H-Asu-OH degradant, but the highly organic mobile phase (typically >70% Acetonitrile) actively lowers the surface tension of the eluent droplets. This leads to highly efficient droplet desolvation in the ESI source, dramatically enhancing MS sensitivity compared to the highly aqueous mobile phases required for RP-C18[2][5].

Optimized HILIC-MS/MS Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes an in situ forced degradation step to generate the H-Asu-OH reference standard, ensuring the analytical method is definitively tracking the correct degradation pathway[1].

Step 1: Forced Degradation (Positive Control Generation)
  • Prepare a 1.0 mg/mL stock solution of H-Asu(OtBu)-OH in 50% Acetonitrile/Water.

  • Transfer 100 µL of the stock to a glass vial and add 100 µL of 0.1 M HCl.

  • Incubate at 60°C for 2 hours to force the acid-catalyzed cleavage of the tert-butyl ester.

  • Neutralize with 100 µL of 0.1 M Ammonium Hydroxide.

  • Dilute 1:10 with Acetonitrile prior to injection (HILIC requires high organic sample diluents to prevent peak distortion).

Step 2: HILIC Chromatographic Separation
  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC or Agilent InfinityLab Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm[2].

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality Note: Ammonium formate provides the necessary ionic strength to ensure reproducible partitioning into the HILIC water layer. It acts as a volatile buffer, controlling the ionization state of the zwitterion without depositing non-volatile salts in the MS source[6].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0.0 - 1.0 min: 85% B

    • 1.0 - 6.0 min: Linear gradient to 50% B

    • 6.0 - 8.0 min: Hold at 50% B

    • 8.0 - 8.1 min: Return to 85% B

    • 8.1 - 12.0 min: Re-equilibration at 85% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Mass Spectrometry (ESI-MS/MS) Conditions

Operate a Triple Quadrupole MS in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • H-Asu(OtBu)-OH (Parent): Precursor m/z 246.2 Product m/z 190.1 (Loss of isobutylene in collision cell).

  • H-Asu-OH (Degradant): Precursor m/z 190.1 Product m/z 144.1 (Loss of H2​O and CO2​ ).

Step 4: System Suitability & Validation

A valid run must pass the following criteria:

  • Blank Subtraction: Injection of the sample diluent must show no carryover at the retention times of the parent or degradant.

  • Resolution ( Rs​ ): The chromatographic resolution between H-Asu(OtBu)-OH and H-Asu-OH must be ≥2.0 . Because HILIC retains polar compounds stronger, H-Asu-OH will elute later than the parent compound—the exact opposite of reversed-phase behavior.

Conclusion

For the rigorous LC-MS analysis of H-Asu(OtBu)-OH and its des-tBu degradation product, standard C18 chromatography is analytically insufficient. By transitioning to a HILIC-MS/MS workflow utilizing volatile ammonium formate buffers, laboratories can achieve baseline resolution, eliminate void-volume ion suppression, and reach sub-10 ng/mL limits of quantitation. This methodology ensures that the structural integrity of critical peptide building blocks is accurately monitored throughout the drug development lifecycle.

References

  • National Institute of Informatics (NII). "イオンペアクロマトグラフィー/電子スプレーイオン化質量分析法 (LC/ESI-MS)によるアミノ酸". Available at:[Link]

  • Agilent Technologies. "Methods for the Analysis of Underivatized Amino Acids by LC/MS". Available at:[Link]

  • The Nest Group / HILICON. "Direct Analysis of Amino Acids by HILIC–ESI-MS". Available at: [Link]

  • Waters Corporation. "Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column". Available at:[Link]

Sources

Validation

A Comparative Guide to Validating the Structural Integrity of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid Using 2D NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is paramount. This guide provides an in-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is paramount. This guide provides an in-depth technical comparison for validating the structural integrity of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid, a chiral amino acid derivative, with a primary focus on the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. We will explore the causal relationships behind experimental choices in 2D NMR and objectively compare its performance with alternative analytical techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), supported by predictive data and established methodologies.

The Central Role of 2D NMR in Structural Elucidation

While one-dimensional (1D) NMR provides a fundamental overview of the chemical environment of protons and carbons, complex molecules like (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid often exhibit signal overlap, making unambiguous assignment challenging. 2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, revealing correlations between nuclei and providing a detailed roadmap of the molecule's covalent framework.[1][2] This guide will focus on three cornerstone 2D NMR experiments: COSY, HSQC, and HMBC.

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid: A Structural Overview

Before delving into the analytical techniques, let's establish the structure of our target molecule. (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a non-proteinogenic amino acid with a chiral center at the alpha-carbon (C2), an eight-carbon chain, and a tert-butyl ester protecting the terminal carboxylic acid.

Structure:

A Symphony of Correlations: Deciphering the Structure with 2D NMR

The power of 2D NMR lies in its ability to reveal through-bond connectivity. By judiciously selecting a suite of 2D NMR experiments, we can piece together the molecular puzzle of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid with a high degree of confidence.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically separated by two or three bonds (²JHH or ³JHH).[1][2] For our target molecule, COSY is instrumental in tracing the proton spin systems along the aliphatic backbone.

Expected COSY Correlations:

A cross-peak in the COSY spectrum indicates that two protons are coupled. We would expect to see correlations between:

  • H2 and the two H3 protons.

  • H3 protons and the two H4 protons.

  • ...and so on, down the aliphatic chain to the H7 protons.

This allows for the sequential assignment of the methylene groups in the octanoic acid chain.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Their Carbons

The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹JCH).[1][2] This is a highly sensitive technique that provides a "fingerprint" of all C-H bonds in the molecule.

Expected HSQC Correlations:

Each protonated carbon will give rise to a cross-peak in the HSQC spectrum, correlating its ¹³C chemical shift with the ¹H chemical shift of its attached proton(s). This allows for the unambiguous assignment of:

  • The C2-H2 pair.

  • Each of the C3-H3 through C7-H7 methylene pairs.

  • The nine equivalent protons of the tert-butyl group to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Long-Range Connections

The HMBC experiment is crucial for identifying longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[2] This technique is particularly powerful for identifying quaternary carbons (those without any attached protons) and for connecting different spin systems.

Expected HMBC Correlations:

HMBC will be key in confirming the overall structure by showing correlations between:

  • The tert-butyl protons and the ester carbonyl carbon (C8).

  • The H7 protons and the ester carbonyl carbon (C8).

  • The H3 protons and the carboxylic acid carbon (C1).

  • The H2 proton and the carboxylic acid carbon (C1).

The following workflow illustrates the logical progression of these 2D NMR experiments for structural validation.

G cluster_NMR 2D NMR Structural Validation Workflow A Acquire 1D ¹H and ¹³C Spectra B Acquire COSY Spectrum A->B Identify Proton Spin Systems C Acquire HSQC Spectrum A->C Identify C-H One-Bond Correlations B->C Confirm Assignments E Integrate Data for Full Structural Assignment D Acquire HMBC Spectrum C->D Identify Long-Range C-H Correlations D->E

Caption: A logical workflow for the structural elucidation of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid using a suite of 2D NMR experiments.

Predicted NMR Data for (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid

While experimental conditions can influence exact chemical shifts, the following table summarizes the predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HSQC CorrelationKey HMBC Correlations
1 (COOH) ~10-12 (broad s)~175--H2, H3
2 (CH) ~3.5-3.8 (t)~55H3C2-H2C1, C3, C4
3 (CH₂) ** ~1.7-1.9 (m)~33H2, H4C3-H3C1, C2, C4, C5
4 (CH₂) ~1.3-1.5 (m)~25H3, H5C4-H4C2, C3, C5, C6
5 (CH₂) ~1.2-1.4 (m)~29H4, H6C5-H5C3, C4, C6, C7
6 (CH₂) ~1.5-1.7 (m)~28H5, H7C6-H6C4, C5, C7, C8
7 (CH₂) **~2.2-2.4 (t)~36H6C7-H7C5, C6, C8
8 (C=O) -~173--H7, t-Bu H
t-Butyl (C(CH₃)₃) ~1.4 (s, 9H)~28 (CH₃), ~80 (C)-C-HC8, t-Bu C

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of an internal standard (e.g., TMS) if precise chemical shift referencing is required.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample concentration.

COSY (¹H-¹H Correlation Spectroscopy):

  • Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf) is recommended.

  • Spectral Width: Set the spectral width in both dimensions to encompass all proton signals.

  • Number of Scans (ns): 2-4 scans per increment.

  • Number of Increments (ni): 256-512 increments in the indirect dimension (t₁).

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A sensitivity-enhanced, gradient-selected HSQC (e.g., hsqcedetgpsisp2.2) is ideal.

  • Spectral Width: Set the ¹H spectral width as in the COSY experiment. The ¹³C spectral width should cover the expected range of carbon chemical shifts.

  • Number of Scans (ns): 4-8 scans per increment.

  • Number of Increments (ni): 128-256 increments in the t₁ dimension.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A gradient-selected HMBC (e.g., hmbcgplpndqf) is standard.

  • Spectral Width: Same as for the HSQC experiment.

  • Number of Scans (ns): 8-16 scans per increment.

  • Number of Increments (ni): 256-512 increments in the t₁ dimension.

  • Long-Range Coupling Delay: Optimize for a long-range J-coupling of ~8 Hz.

Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a powerful tool for de novo structure elucidation, a comprehensive validation strategy often involves complementary techniques.

TechniquePrincipleInformation ProvidedStrengthsWeaknesses
2D NMR Through-bond nuclear spin correlationsDetailed covalent structure, stereochemistry (with chiral auxiliaries)Unambiguous structural determination, non-destructiveLower sensitivity, longer acquisition times
Mass Spectrometry (MS) Mass-to-charge ratio of ionsMolecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, small sample requirementProvides limited connectivity information, isomers can be indistinguishable
High-Performance Liquid Chromatography (HPLC) Differential partitioning between mobile and stationary phasesPurity, retention time, enantiomeric excess (with chiral column)High-throughput, excellent for purity assessment and chiral separationProvides no structural information beyond comparison to a known standard
The Synergy of a Multi-Technique Approach

The most robust validation of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid's structure and purity comes from the integration of these techniques.

G cluster_Validation Integrated Structural Validation NMR 2D NMR (COSY, HSQC, HMBC) Validation Validated Structure and Purity NMR->Validation Confirms Covalent Structure MS Mass Spectrometry (HRMS) MS->Validation Confirms Molecular Formula HPLC Chiral HPLC HPLC->Validation Confirms Purity and Enantiomeric Excess

Caption: An integrated approach combining 2D NMR, Mass Spectrometry, and Chiral HPLC provides a comprehensive validation of the structure and purity of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid.

Addressing the Stereochemistry: The "(S)" Configuration

Standard 2D NMR techniques do not inherently distinguish between enantiomers. To confirm the (S)-configuration at the C2 chiral center, specialized NMR methods are required, often in conjunction with chiral HPLC.

  • Chiral Derivatizing Agents (CDAs): Reacting the amino acid with a chiral agent (e.g., Mosher's acid) creates diastereomers, which will have distinct NMR spectra, allowing for the determination of enantiomeric excess.

  • Chiral Solvating Agents (CSAs): The use of a chiral solvent can induce small chemical shift differences between the enantiomers.

However, for routine confirmation of enantiopurity, chiral HPLC is often the more direct and quantitative method. By using a chiral stationary phase, the (S) and (R) enantiomers can be separated and their relative abundance determined.

Conclusion

The structural validation of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is most authoritatively achieved through a multi-faceted analytical approach. 2D NMR spectroscopy, with its ability to map the complete covalent framework through experiments like COSY, HSQC, and HMBC, stands as the cornerstone of structural elucidation. When complemented by the high sensitivity of Mass Spectrometry for molecular formula confirmation and the prowess of chiral HPLC for purity and enantiomeric excess determination, researchers can have the utmost confidence in the structural integrity of their molecule. This guide provides the foundational knowledge and practical protocols to empower scientists in their pursuit of robust and reliable drug discovery and development.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier. [Link]

  • Keeler, J. (2010). Understanding NMR Spectroscopy (Second Edition). John Wiley & Sons. [Link]

Sources

Safety & Regulatory Compliance

Safety

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid proper disposal procedures

As a Senior Application Scientist specializing in peptide synthesis and laboratory operations, I frequently guide research teams through the logistical and safety challenges of handling specialized building blocks. (S)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in peptide synthesis and laboratory operations, I frequently guide research teams through the logistical and safety challenges of handling specialized building blocks. (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid —commonly referred to as H-Asu(OtBu)-OH —is a critical unnatural amino acid used for synthesizing lactam-bridged and stapled peptides.

While the compound itself presents a relatively low acute toxicity profile, its integration into Solid-Phase Peptide Synthesis (SPPS) workflows generates complex waste streams. Proper disposal is not just a matter of sweeping up powder; it requires rigorous, EPA-compliant waste segregation strategies to maintain laboratory safety, minimize environmental impact, and control operational costs.

Here is your comprehensive, self-validating operational guide for the handling and disposal of H-Asu(OtBu)-OH.

Part 1: Physicochemical Profiling & Waste Characterization

Before implementing a disposal plan, we must characterize the material. H-Asu(OtBu)-OH is an organic solid. In its pure form, it is managed as standard organic waste. However, during SPPS, it is dissolved in organic solvents, fundamentally altering its waste classification.

Table 1: Physicochemical Data & Waste Classification

Property / ParameterSpecificationOperational Implication
Chemical Name (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acidN/A
Molecular Formula C12H23NO4High carbon content; suitable for incineration.
Molecular Weight 245.32 g/mol N/A
Physical State Solid (White to off-white powder)Prone to aerosolization if swept dry.
Primary Application Solid-Phase Peptide Synthesis (SPPS)Will be mixed with DMF, DCM, or green solvents.
EPA Waste Classification Non-listed (Characterized by solvent mixture)Disposal route depends entirely on the solvent used.

Part 2: The Causality of Waste Segregation in SPPS

The primary disposal challenge for H-Asu(OtBu)-OH is not the unreacted powder, but the liquid effluent generated during synthesis. SPPS processes traditionally rely heavily on solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM), which constitute 80-90% of the waste generated[1].

Why do we segregate liquid waste? During SPPS, H-Asu(OtBu)-OH is dissolved and washed from the resin. It is critical to segregate the resulting liquid waste into halogenated (e.g., containing DCM or Trifluoroacetic acid) and non-halogenated (e.g., containing DMF, N-Methyl-2-pyrrolidone, or green alternatives like Anisole/NOP) streams[1]. Mixing these streams significantly increases disposal costs and introduces safety risks, as halogenated solvents require specialized high-temperature incineration to prevent the release of highly toxic dioxins.

Part 3: Step-by-Step Disposal Protocols

The following protocols are designed to be self-validating systems: each step contains a built-in verification mechanism to ensure compliance and safety.

Protocol A: Solid Waste Disposal (Unreacted Powder & Contaminated Consumables)

Use this protocol for expired H-Asu(OtBu)-OH powder, contaminated weighing boats, spatulas, and empty reagent vials.

  • Collection: Gather all unreacted powder and contaminated consumables.

    • Causality: Consolidating waste at the point of generation prevents cross-contamination of general lab trash with organic compounds.

  • Containment: Place the collected materials into a puncture-resistant, leak-proof hazardous waste container lined with a compatible polymer bag (e.g., polyethylene).

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state "Hazardous Waste - Solid Organic Material" and list the chemical constituents (e.g., Amino acid derivative, 100%).

  • SAA Transfer: Move the sealed container to the designated Satellite Accumulation Area (SAA) within the same laboratory space. Do not transport across hallways[2].

Protocol B: Liquid Waste Segregation (SPPS Effluent)

Use this protocol for the solvent runoff containing cleaved or unreacted H-Asu(OtBu)-OH.

  • Identification: Determine the solvent composition of the effluent.

  • Segregation:

    • Halogenated Route: If the workflow utilized DCM or TFA, direct the effluent into the red-labeled "Halogenated Organic Waste" carboy.

    • Non-Halogenated Route: If the workflow utilized solely DMF, NMP, or green alternatives, direct the effluent into the white-labeled "Non-Halogenated Organic Waste" carboy.

  • Secondary Containment: Place all liquid waste carboys within secondary containment trays.

    • Causality: Trays capture potential leaks or overfills, preventing solvent damage to flooring and mitigating fire hazards.

  • Venting: Equip the waste carboys with filtered pressure-relief caps.

    • Causality: SPPS effluents often contain reactive intermediates or residual acids/bases that can generate gas, leading to dangerous pressurization and potential explosion if sealed hermetically.

Protocol C: Spill Cleanup Procedure
  • Isolation: Restrict access to the spill area. If the spill involves SPPS solvents, ensure the fume hood sash is lowered to maximize ventilation.

  • PPE Donning: Put on nitrile gloves, safety goggles, and a lab coat. If dry powder aerosolization is a risk, a particulate respirator (N95 or higher) is required.

  • Containment & Absorption:

    • For Solid Spills: Gently sweep the powder using a dedicated brush and dustpan. Do not dry sweep vigorously ; slightly dampen the powder with water or ethanol to suppress dust generation.

    • For Liquid Spills: Deploy chemically inert absorbent pads or vermiculite over the spill.

  • Disposal: Transfer all absorbed materials and contaminated PPE into a solid hazardous waste container, label it, and transfer it to the SAA.

Part 4: Waste Disposal Workflow

Workflow Node1 H-Asu(OtBu)-OH Waste Generation Node2 Solid Waste (Powder, Vials, Resin) Node1->Node2 Node3 Liquid Waste (SPPS Effluent) Node1->Node3 Node6 Satellite Accumulation Area (SAA) Node2->Node6 Node4 Halogenated Waste (Contains DCM/TFA) Node3->Node4 DCM/TFA used Node5 Non-Halogenated Waste (Contains DMF/NMP) Node3->Node5 DMF/NMP used Node4->Node6 Node5->Node6 Node7 Licensed Off-Site Incineration Node6->Node7 Max 55 gal limit

Figure 1: Decision tree for the segregation and disposal of H-Asu(OtBu)-OH waste streams.

Part 5: EPA Compliance & Satellite Accumulation

To comply with EPA Resource Conservation and Recovery Act (RCRA) regulations, waste must be managed at or near the point of generation. Satellite Accumulation Areas (SAAs) prevent the dangerous co-mingling of incompatible chemicals across different lab spaces and ensure that accumulation limits are strictly monitored before transfer to a Central Accumulation Area (CAA)[3].

Table 2: EPA SAA Accumulation Limits & Timelines

Generator StatusSAA Volume LimitTime Limit in SAATime Limit in CAA
Very Small Quantity Generator (VSQG) 55 GallonsNo strict limit (until full)No strict limit
Small Quantity Generator (SQG) 55 Gallons3 days after reaching limit180 days
Large Quantity Generator (LQG) 55 Gallons3 days after reaching limit90 days

Note: Once the 55-gallon limit is reached in the SAA, the waste must be dated and moved to the CAA within 3 days[2],[3].

References

  • Source: Old Dominion University (odu.edu)
  • Source: Taylor & Francis (tandfonline.com)
  • Source: Lab Manager (labmanager.com)

Sources

Handling

Comprehensive Safety and Handling Guide for (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic Acid

As an application scientist in drug development or peptide synthesis, your handling of orthogonally protected amino acid derivatives requires precision and rigorous safety protocols. (S)-2-Amino-8-(tert-butoxy)-8-oxoocta...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist in drug development or peptide synthesis, your handling of orthogonally protected amino acid derivatives requires precision and rigorous safety protocols. (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid (commonly referred to as H-Asu(OtBu)-OH) is a critical building block in Solid-Phase Peptide Synthesis (SPPS). While the compound itself is not acutely toxic, its physical form as a fine powder and its requisite use alongside aggressive organic solvents demand a highly controlled operational environment [1].

This guide provides a self-validating framework for Personal Protective Equipment (PPE), operational workflows, and disposal plans to ensure absolute safety and stoichiometric integrity in your laboratory.

Physicochemical Hazard Profile

Before selecting PPE, we must understand the physical and chemical behavior of the compound. The primary risks associated with this chemical are not intrinsic toxicity, but rather particulate aerosolization and solvent-mediated dermal transport during dissolution [4].

Property / Hazard CategoryData / DescriptionOperational Implication
Chemical Name (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acidOrthogonally protected side-chain requires specific deprotection conditions.
CAS Number 276869-42-2Unique identifier for SDS cross-referencing [1].
Physical State Solid, fine crystalline powderHigh risk of static charge accumulation and dust aerosolization.
Inhalation Hazard Mechanical respiratory tract irritationRequires strict draft control and respiratory barriers.
Solvent Compatibility Soluble in DMF, DCM, NMPSolvents act as transdermal carriers; glove selection must prioritize solvent resistance over the powder itself.

Personal Protective Equipment (PPE) Matrix

Under OSHA’s 29 CFR 1910 Subpart I standards, PPE must be selected based on a rigorous hazard assessment [2]. Because this compound is handled as a powder and subsequently dissolved in aggressive solvents, your PPE must address both physical states.

Protection ZoneRequired PPECausality (The "Why")
Ocular / Face ANSI Z87.1-certified indirect-vented safety goggles.Causality: Standard safety glasses do not protect against fine airborne dust or solvent vapor. Indirect vents prevent particulate ingress while mitigating lens fogging [3].
Dermal / Hands Nitrile gloves (Minimum 4 mil thickness), double-gloved during solvent addition.Causality: While the amino acid powder is benign to intact skin, SPPS solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) rapidly permeate thin latex. Nitrile provides a superior temporary barrier to these polar aprotic and halogenated solvents.
Body Flame-resistant (FR) lab coat (e.g., Nomex) with knit cuffs; closed-toe non-porous shoes.Causality: Knit cuffs prevent the sleeves from dragging through powdered residue or knocking over lightweight weighing boats. FR material is required due to the flammability of the downstream solvents.
Respiratory N95 or P100 particulate respirator (if handled outside of a fume hood).Causality: Fine amino acid powders easily aerosolize. If a calibrated fume hood is unavailable or undergoing maintenance, a P100 filter is mandatory to prevent inhalation of micro-particulates [2].

Standard Operating Procedure (SOP): Safe Handling & Transfer

To ensure a self-validating protocol, every step in this workflow includes a verification check. Do not proceed to the next step unless the verification is successful.

Step 1: Environmental Preparation
  • Action: Conduct operations inside a certified chemical fume hood.

  • Verification: Check the digital airflow monitor. Ensure the face velocity is between 80 and 120 feet per minute (FPM) .

  • Causality: Airflow below 80 FPM fails to contain aerosolized dust; airflow above 120 FPM creates turbulence that will blow the lightweight powder off the balance.

Step 2: Static Elimination
  • Action: Pass an anti-static ionizer gun over the weighing boat and the chemical spatula before opening the reagent bottle.

  • Causality: Amino acid derivatives accumulate significant electrostatic charge. Without ionization, the powder will repel from the spatula, leading to environmental contamination (spills) and inaccurate stoichiometric calculations.

Step 3: Weighing and Transfer
  • Action: Use a V-shaped anti-static spatula to transfer the powder. Cap the source bottle immediately after the required mass is obtained.

  • Verification: The balance reading should stabilize within 3 seconds. If it fluctuates, static is still present or hood turbulence is too high.

Step 4: Solvent Dissolution
  • Action: Transfer the powder to the reaction vessel before adding the solvent (e.g., DMF). Add the solvent slowly down the side of the vessel.

  • Causality: Adding powder to a liquid creates a splash hazard and can cause the powder to clump at the surface due to surface tension, slowing dissolution and increasing the time the vessel remains open.

Spill Response and Disposal Plan

Accidental releases of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid must be managed to prevent airborne dust generation [1].

Dry Powder Spill Protocol
  • Containment: Do not dry-sweep the powder. Dry sweeping forces particulates into the air.

  • Wetting: Lightly mist the spilled powder with a compatible, low-toxicity solvent (e.g., isopropanol or water) to bind the dust.

  • Collection: Wipe up the dampened powder using absorbent laboratory wipes.

  • Disposal: Place the contaminated wipes into a designated solid hazardous waste container.

Contaminated Liquid Spill Protocol (Powder dissolved in DMF/DCM)
  • Neutralization/Absorption: Cover the liquid spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Use a non-sparking scoop to collect the saturated absorbent.

  • Waste Segregation: Transfer to a chemically compatible, sealable hazardous waste container labeled "Halogenated Organic Waste" (if DCM was used) or "Non-Halogenated Organic Waste" (if DMF was used). Causality: Mixing halogenated and non-halogenated waste can cause exothermic reactions and dramatically increases institutional disposal costs.

Operational Workflow Visualization

The following diagram illustrates the logical progression of safety checks, operational steps, and contingency plans when handling this compound.

PPE_Workflow Start Pre-Operation: PPE Assessment & Donning Hood Fume Hood Verification (Airflow 80-120 FPM) Start->Hood Weighing Static-Free Weighing (Minimize Aerosolization) Hood->Weighing Solvent Solvent Addition (DMF/DCM) Weighing->Solvent Spill Spill Detected? Solvent->Spill CleanUp Wet Containment & Decontamination Spill->CleanUp Yes Waste Hazardous Waste Segregation Spill->Waste No CleanUp->Waste

Operational workflow for handling and disposing of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid.

References

  • XiXisys Chemical Database. "GHS Safety Data Sheet for CAS 276869-42-2". Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910 Subpart I)". Available at:[Link]

  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 118706346, 2-Amino-8-tert-butoxy-8-oxooctanoic acid". Available at:[Link]

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